tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-54-0 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate. This compound, also known as 1-Boc-4-(2-oxopropyl)piperidine, is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a protected piperidine ring and a ketone functional group, makes it a versatile building block for the development of more complex molecules, including pharmaceutical agents. This document summarizes its physicochemical properties, outlines a detailed experimental protocol for its synthesis from a common starting material, and presents key safety and handling information.
Chemical Properties and Identifiers
The fundamental chemical and physical properties of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate are summarized below. The majority of publicly available data is computed, reflecting its primary role as a synthetic intermediate rather than a final product.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone, tert-butyl 4-acetonylpiperidine-1-carboxylate | [1] |
| CAS Number | 206989-54-0 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Monoisotopic Mass | 241.16779360 Da | [1] |
| Physical Form | Solid (predicted) | |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Computed XLogP | 1.5 | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
Structural Identifiers:
| Type | Identifier |
| SMILES | CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3[1] |
| InChIKey | UNUNCPXYUNVRRF-UHFFFAOYSA-N[1] |
Spectroscopic and Analytical Data
While specific, experimentally-derived spectra are not widely published, predicted mass spectrometry data can guide analytical characterization.
Predicted Collision Cross Section (CCS) for Mass Spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.17508 | 157.7 |
| [M+Na]⁺ | 264.15702 | 162.0 |
| [M-H]⁻ | 240.16052 | 159.0 |
| [M+NH₄]⁺ | 259.20162 | 174.1 |
Experimental Protocols: Synthesis
The synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not extensively detailed in peer-reviewed literature. However, a reliable pathway can be executed from the commercially available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The following multi-step protocol is based on established organometallic and oxidation reactions.
Overall Reaction Scheme: N-Boc-4-piperidone → Intermediate Alkene → Intermediate Alcohol → tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Step 1: Horner-Wadsworth-Emmons Olefination
This step introduces the required carbon framework via a stereoselective olefination.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Workup: After stirring at room temperature overnight, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, an α,β-unsaturated ester, by flash column chromatography.
Step 2: Catalytic Hydrogenation
This step reduces the carbon-carbon double bond to yield the saturated ester.
-
Reaction Setup: Dissolve the purified unsaturated ester from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the saturated piperidine acetate derivative.
Step 3: Grignard Reaction and Oxidation (or alternative Weinreb Amide route)
This two-stage process converts the ester into the target methyl ketone.
-
Grignard Reaction: Dissolve the saturated ester from Step 2 in anhydrous THF and cool to 0 °C. Add an excess of methylmagnesium bromide (MeMgBr, ~2.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir at room temperature for 2-3 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield a tertiary alcohol.
-
Oxidation: Dissolve the crude tertiary alcohol in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Stir until the reaction is complete.
-
Final Workup and Purification: Quench the oxidation reaction appropriately (e.g., with sodium thiosulfate for DMP). Wash the organic layer with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Logical and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the compound's role in chemical synthesis and the experimental workflow for its preparation.
Caption: A flowchart of the multi-step synthesis and purification process.
Caption: Relationship between structure, properties, and application.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
GHS Hazard Classification: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
Unveiling the Structure of 1-Boc-4-(2-oxopropyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-(2-oxopropyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the spectroscopic data, experimental protocols, and structural analysis of this versatile building block.
Physicochemical Properties and Structural Information
1-Boc-4-(2-oxopropyl)piperidine, also known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate |
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol [1][2] |
| CAS Number | 206989-54-0[1] |
Synthesis of 1-Boc-4-(2-oxopropyl)piperidine
A plausible synthetic route involves the reaction of a suitable 4-substituted piperidine precursor with a reagent that can introduce the 2-oxopropyl moiety. A common strategy involves the use of organometallic reagents or the alkylation of an enolate.
A representative, though not specific, experimental protocol for a related transformation is the preparation of 1,1-dimethylethyl 4-[2-oxo-3-(4-pyridinyl)propyl]-1-piperidinecarboxylate. This procedure involves the generation of a lithium diisopropylamide (LDA) base to deprotonate 4-picoline, followed by reaction with an ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate precursor.
General Synthetic Workflow:
Caption: General workflow for the synthesis of 1-Boc-4-(2-oxopropyl)piperidine.
Spectroscopic Data and Structure Elucidation
The structural confirmation of 1-Boc-4-(2-oxopropyl)piperidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The piperidine ring protons would appear as a series of multiplets in the range of approximately 1.0-4.2 ppm. The methylene protons adjacent to the ketone and the methyl protons of the oxopropyl group would also have distinct chemical shifts.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the ketone is expected to resonate downfield, typically in the range of 205-215 ppm. The carbonyl carbon of the Boc group would appear around 155 ppm. The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring and the oxopropyl side chain would have characteristic chemical shifts.
Table 1: Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-Bu) | ~1.4 | s | 9H |
| Piperidine & Side Chain | 1.0 - 4.2 | m | 14H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O (Ketone) | ~208 | ||
| C=O (Boc) | ~155 | ||
| C (Boc, quat.) | ~80 | ||
| CH3 (Boc) | ~28 | ||
| Piperidine & Side Chain | 25 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=O (Carbamate - Boc) | ~1690 |
| C-H (Aliphatic) | ~2850-2980 |
| C-N | ~1160-1250 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structure elucidation.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.17508 |
| [M+Na]⁺ | 264.15702 |
| [M+K]⁺ | 280.13096 |
| [M+NH₄]⁺ | 259.20162 |
Data predicted by computational tools.[2]
Structural Analysis Workflow:
Caption: Workflow for the structural elucidation of 1-Boc-4-(2-oxopropyl)piperidine.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-Boc-4-(2-oxopropyl)piperidine are essential for reproducible results. While a specific, complete protocol for this molecule was not found in the searched literature, the following provides a general framework based on common laboratory practices for similar compounds.
General Synthesis Protocol
-
Boc Protection: To a solution of the appropriate 4-substituted piperidine precursor in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, sodium bicarbonate).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.
-
Alkylation: The introduction of the 2-oxopropyl group can be achieved through various methods, such as reaction with a suitable alkylating agent (e.g., chloroacetone or bromoacetone) in the presence of a base, or through a multi-step sequence involving the formation of an enolate followed by alkylation.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel to yield pure 1-Boc-4-(2-oxopropyl)piperidine.
Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to determine the molecular weight and fragmentation pattern.
Conclusion
The structure of 1-Boc-4-(2-oxopropyl)piperidine can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra, along with the molecular ion peak in the mass spectrum, provide a complete picture of its molecular architecture. This technical guide serves as a valuable resource for researchers utilizing this important synthetic intermediate in the development of novel therapeutics.
Molecular Structure of 1-Boc-4-(2-oxopropyl)piperidine:
Caption: 2D representation of 1-Boc-4-(2-oxopropyl)piperidine.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 4-acetonylpiperidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent synthetic pathways, complete with experimental protocols and quantitative data. Visual diagrams of the synthetic workflow are provided to facilitate a clear understanding of the chemical transformations.
Introduction
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, also known as tert-butyl 4-acetonylpiperidine-1-carboxylate, is a key building block in organic synthesis. Its piperidine core is a common motif in a wide range of biologically active molecules. The acetonyl functional group provides a reactive handle for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This guide will focus on the practical synthesis of this compound, providing detailed methodologies for its preparation from readily available starting materials.
Synthetic Pathways
The synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate can be achieved through several routes, primarily starting from N-Boc-4-piperidone. The most common approaches involve the introduction of the acetonyl group via a Grignard reaction or a Wittig-type reaction followed by hydrolysis.
Grignard Reaction Route
One of the most direct methods involves the reaction of a suitable Grignard reagent with a derivative of 1-Boc-piperidine-4-carboxylic acid.
Diagram 1: Grignard Reaction Pathway
Caption: Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate via a Weinreb amide intermediate.
This pathway proceeds through a Weinreb amide intermediate, which is known for its controlled reaction with organometallic reagents to yield ketones.
Experimental Protocols
Synthesis of N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (Weinreb Amide)
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate
-
Prepare the acetonyl Grignard reagent in a separate flask. (Note: Due to the reactivity of the ketone, a protected form of the Grignard reagent may be necessary).
-
Dissolve the N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent (1.5 equivalents) to the solution of the Weinreb amide.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield tert-butyl 4-acetonylpiperidine-1-carboxylate.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate via the Grignard reaction route.
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Weinreb Amide Formation | 1-Boc-piperidine-4-carboxylic acid | N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide | N,O-dimethylhydroxylamine HCl, EDC, HOBt, DIPEA | DCM | 0 to RT | 12-18 | 85-95 |
| 2. Grignard Reaction | N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide | tert-Butyl 4-acetonylpiperidine-1-carboxylate | Acetonyl Grignard Reagent | THF | -78 | 2-4 | 60-75 |
Note: Yields are representative and can vary based on reaction scale and optimization of conditions.
Conclusion
The synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate is a well-established process that is crucial for the development of more complex molecules in medicinal chemistry. The Grignard reaction with a Weinreb amide intermediate offers a reliable and high-yielding route. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient synthesis of this important building block. Careful control of reaction conditions, particularly during the Grignard addition, is critical for achieving optimal results.
In-Depth Technical Guide: Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (CAS Number: 206989-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, registered under CAS number 206989-54-0. This compound is a key synthetic intermediate, primarily utilized as a building block in the development of more complex molecules in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, its structural motif is prevalent in various pharmacologically active agents, particularly as a scaffold for enzyme inhibitors. This guide includes detailed tables of its properties, a representative synthesis protocol, and a discussion of its potential role in drug discovery, supported by diagrams to illustrate key concepts.
Chemical and Physical Properties
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom and substituted with a 2-oxopropyl group at the 4-position. The Boc protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value |
| CAS Number | 206989-54-0[1] |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate[1] |
| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone, tert-butyl 4-acetonylpiperidine-1-carboxylate[1] |
| Molecular Formula | C13H23NO3[1] |
| Molecular Weight | 241.33 g/mol [1] |
| Canonical SMILES | CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1] |
| InChIKey | UNUNCPXYUNVRRF-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Boiling Point | 328.3 ± 15.0 °C | Predicted |
| Density | 1.023 ± 0.06 g/cm³ | Predicted |
| Storage Temperature | 0-8 °C | |
| pKa | -1.62 ± 0.40 | Predicted |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Alkylation of a Piperidine Precursor
This protocol is a general representation and may require optimization.
Materials:
-
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate
-
Acetone
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA, to the stirred acetone solution to form the lithium enolate.
-
Alkylation: To the enolate solution at -78 °C, add a solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in anhydrous THF dropwise.
-
Reaction Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram
References
In-depth Technical Guide: The Role of N-Boc-4-(2-oxopropyl)piperidine in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Finding: Following a comprehensive review of available scientific literature, N-Boc-4-(2-oxopropyl)piperidine is predominantly identified as a chemical intermediate, a molecular building block used in the synthesis of more complex, biologically active compounds. There is a notable absence of publicly available data on the specific biological activity of N-Boc-4-(2-oxopropyl)piperidine itself. Therefore, this guide focuses on its established role in organic synthesis, which is a prerequisite to the generation of novel therapeutic agents.
The Role of N-Boc-4-(2-oxopropyl)piperidine in Synthesis
N-Boc-4-(2-oxopropyl)piperidine belongs to a class of compounds known as piperidine derivatives. The piperidine ring is a crucial structural motif found in a wide array of pharmaceuticals and biologically active molecules due to its ability to confer desirable properties such as metabolic stability and improved pharmacokinetic profiles.
The key features of N-Boc-4-(2-oxopropyl)piperidine in a synthetic context are:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an essential feature, serving as a protecting group for the piperidine nitrogen.[1] This protection is vital as it prevents the nitrogen from participating in unwanted side reactions, allowing chemists to perform selective modifications on other parts of the molecule.[1] The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions, providing synthetic flexibility.[1]
-
The Piperidine Scaffold: This six-membered heterocyclic amine is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting cancer, central nervous system disorders, and infectious diseases.[2]
-
The 2-oxopropyl Side Chain: The ketone-containing side chain at the 4-position of the piperidine ring offers a reactive site for further chemical transformations, enabling the construction of more complex molecular architectures.
Synthetic Workflow: From Intermediate to Final Compound
The general workflow involving intermediates like N-Boc-4-(2-oxopropyl)piperidine is a foundational concept in multi-step organic synthesis. The intermediate is typically not the final active compound but a crucial stepping stone.
Caption: General synthetic pathway illustrating the role of an intermediate.
Applications in Drug Discovery
While data on N-Boc-4-(2-oxopropyl)piperidine is sparse, its structural components are featured in compounds designed for various therapeutic targets. For instance, N-Boc protected piperidines are versatile intermediates used in the synthesis of potential drug candidates.[3] The piperidine core is a common feature in molecules developed as enzyme inhibitors or receptor ligands.[4] For example, various piperidine derivatives have been synthesized and evaluated for activities such as:
-
Histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibition for Alzheimer's disease.[5]
-
Sigma-1 (σ1) receptor agonism/antagonism for potential anticancer properties.[6]
-
5-HT2A receptor inverse agonism for antipsychotic applications.[7]
Conclusion
The available scientific literature positions N-Boc-4-(2-oxopropyl)piperidine as a valuable synthetic intermediate rather than a biologically active agent in its own right. Its utility lies in the strategic combination of a protected piperidine nitrogen and a reactive side chain, which allows for the controlled and efficient synthesis of more elaborate molecules for drug discovery and development. Due to the absence of specific biological data for this compound, it is not possible to provide quantitative tables of activity or detailed experimental protocols related to its biological effects. Future research may yet uncover novel biological roles for this and similar intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Oxopropyl)piperidine-4-carboxylic acid | 1397293-42-3 | Benchchem [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its significance as a building block in medicinal chemistry.
Chemical and Physical Properties
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, also known as N-Boc-4-acetonylpiperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-oxopropyl substituent at the 4-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, making this compound a versatile intermediate.[1]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₃ | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |
| CAS Number | 206989-54-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry place away from incompatible materials. | [2] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is typically achieved through a two-step process starting from commercially available piperidin-4-one. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-oxopropyl side chain via a Wittig-type reaction.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This initial step involves the protection of the secondary amine of piperidin-4-one with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Piperidin-4-one monohydrate hydrochloride (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Sodium bicarbonate (NaHCO₃, 2 equivalents) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.[3]
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) is then added, and the reaction mixture is stirred for 16 hours at room temperature.[3]
-
The mixture is diluted with diethyl ether (Et₂O) and washed sequentially with a 5% aqueous solution of potassium bisulfate (KHSO₄), water, and brine.[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.[3]
Step 2: Synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
The 2-oxopropyl side chain is introduced via a Wittig reaction on the ketone functionality of tert-butyl 4-oxopiperidine-1-carboxylate.
Conceptual Experimental Protocol (Based on related literature):
A common method for this transformation involves the use of a phosphorus ylide, such as (acetylmethylene)triphenylphosphorane.
-
To a solution of (acetylmethylene)triphenylphosphorane (1.1 equivalents) in an appropriate aprotic solvent (e.g., dichloromethane or toluene), a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in the same solvent is added.
-
The reaction mixture is typically stirred at reflux for several hours to ensure complete conversion.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.5-4.1 ppm), the methylene protons adjacent to the ketone (doublet, ~2.4 ppm), and the methyl protons of the acetyl group (singlet, ~2.1 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~208 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the piperidine ring carbons, and the carbons of the 2-oxopropyl side chain. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-H stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (241.33 g/mol ). |
Applications in Drug Development
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds, and the 2-oxopropyl side chain provides a reactive handle for further chemical modifications.
The presence of the ketone functionality allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce new amine-containing substituents.
-
Aldol condensation: To form carbon-carbon bonds and build more complex structures.
-
Grignard and organolithium additions: To introduce a wide range of alkyl, aryl, and other functional groups.
The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, with the piperidine nitrogen being deprotected at a later stage of the synthesis to allow for further functionalization or to yield the final active pharmaceutical ingredient.
Experimental and Synthetic Workflow
The general workflow for the synthesis and potential elaboration of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is depicted below.
Safety Information
It is important to handle tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate with appropriate safety precautions. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the preparation of a wide range of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical industry.
References
An In-depth Technical Guide to 1-Boc-4-Acetonylpiperidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-acetonylpiperidine, systematically known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its structural features, comprising a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an acetonyl side chain, make it a versatile building block for the synthesis of complex molecules, most notably as a crucial component in the production of the targeted anticancer agent, Vandetanib. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this important compound.
Discovery and Historical Context
The most significant application and likely the driving force behind the scaled-up synthesis of 1-Boc-4-acetonylpiperidine has been its role as a key intermediate in the synthesis of Vandetanib. Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase. Its development and subsequent approval for the treatment of certain types of thyroid cancer underscored the importance of efficient synthetic routes to its core components, including 1-Boc-4-acetonylpiperidine.
Synthetic Methodologies
The synthesis of 1-Boc-4-acetonylpiperidine can be achieved through several synthetic routes, generally starting from readily available piperidine derivatives. The key strategic element involves the introduction of the acetonyl group at the 4-position of the N-Boc-protected piperidine ring. Below are detailed experimental protocols for common synthetic approaches.
Table 1: Summary of Key Synthetic Protocols for 1-Boc-4-Acetonylpiperidine and its Precursors
| Step | Reaction | Key Reagents and Solvents | Typical Yield (%) | Purity (%) | Reference |
| 1 | Boc-protection of 4-hydroxymethylpiperidine | Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM) | >95 | >98 | General Knowledge |
| 2 | Oxidation of alcohol to aldehyde | Dess-Martin periodinane (DMP), DCM | 85-95 | >95 | General Knowledge |
| 3 | Wittig reaction with (triphenylphosphoranylidene)acetone | 1-Boc-4-formylpiperidine, (Triphenylphosphoranylidene)acetone, Toluene | 70-85 | >95 | Deduced |
| 4 | Grignard reaction with methylmagnesium bromide | 1-Boc-4-cyanopiperidine, Methylmagnesium bromide, THF | 60-70 | >95 | Deduced |
| 5 | Oxidation of secondary alcohol | Pyridinium chlorochromate (PCC), DCM | 80-90 | >95 | Deduced |
Experimental Protocols
Method 1: From 1-Boc-4-hydroxymethylpiperidine
This method involves the oxidation of the commercially available 1-Boc-4-hydroxymethylpiperidine to the corresponding aldehyde, followed by a Wittig reaction to introduce the acetonyl group.
-
Step 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.1 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-formylpiperidine-1-carboxylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in toluene (0.3 M) is added (1-triphenylphosphoranylidene)propan-2-one (1.1 eq). The reaction mixture is heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate as a colorless oil.
Method 2: From 1-Boc-4-cyanopiperidine
This approach utilizes a Grignard reaction to introduce the acetyl group, which is then followed by hydrolysis to yield the ketone.
-
Step 1: Grignard Reaction A solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is added dropwise to a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Step 2: Hydrolysis The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 1 hour, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., 3 M HCl) with heating to convert the intermediate imine to the desired ketone. After neutralization and extraction, the product is purified by column chromatography to give tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Role in Drug Development
The primary and most well-documented application of 1-Boc-4-acetonylpiperidine is as a pivotal intermediate in the multi-step synthesis of Vandetanib. The acetonyl group serves as a handle for further chemical transformations to construct the side chain of the final drug molecule.
Signaling Pathway of Vandetanib
Vandetanib targets multiple signaling pathways involved in tumor growth and angiogenesis. A simplified representation of its mechanism of action is depicted below.
Caption: Simplified signaling pathway inhibited by Vandetanib.
Experimental Workflow: Synthesis of a Vandetanib Precursor
The following diagram illustrates a generalized workflow for the utilization of 1-Boc-4-acetonylpiperidine in the synthesis of a more advanced intermediate for Vandetanib.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 4-(2-Oxopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a potential synthetic protocol for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel piperidine-based compounds.
Spectroscopic Data
Predicted Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.6-4.2 ppm), the methylene protons adjacent to the ketone (doublet, ~2.4 ppm), the methyl protons of the acetyl group (singlet, ~2.1 ppm), and the proton at the 4-position of the piperidine ring (multiplet, ~2.0-2.3 ppm). |
| ¹³C NMR | Resonances for the carbonyl of the ketone (~208 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the piperidine ring carbons (~30-45 ppm), the methylene carbon adjacent to the ketone (~50 ppm), and the methyl carbon of the acetyl group (~30 ppm). |
| IR (Infrared) | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2980 cm⁻¹). |
| Mass Spectrometry (MS) | The expected exact mass is 241.1678 g/mol .[1][2] Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 242.1751, [M+Na]⁺ at m/z 264.1570, and [M+K]⁺ at m/z 280.1309.[2] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not explicitly detailed in a single source from the available literature. However, a plausible and efficient synthesis can be designed based on established organic chemistry reactions, such as the alkylation of a piperidone derivative.
Proposed Synthesis Route: Alkylation of 1-Boc-4-piperidone
This protocol outlines a potential two-step synthesis starting from the commercially available N-Boc-4-piperidone. The key steps involve the generation of an enolate followed by alkylation with an appropriate electrophile.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This starting material can be synthesized from piperidin-4-one monohydrate hydrochloride.
-
Reaction: Piperidin-4-one monohydrate hydrochloride is dissolved in a mixture of THF and water. Sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature.
-
Work-up: The mixture is diluted with diethyl ether and washed successively with aqueous potassium bisulfate, water, and brine. The organic layer is then concentrated to yield the product.
Step 2: Alkylation to form tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Reaction: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of tert-butyl 4-oxopiperidine-1-carboxylate to form the corresponding enolate. This is typically done at low temperatures (e.g., -78 °C) in an inert solvent like THF. The resulting enolate is then reacted with chloroacetone.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by flash column chromatography.
Visualizations
To aid in the understanding of the chemical structure and the proposed workflow, the following diagrams have been generated.
Caption: Chemical structure representation.
Caption: Proposed synthetic workflow diagram.
References
The Versatile Building Block: A Technical Guide to 1-Boc-4-(2-oxopropyl)piperidine and Its Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-(2-oxopropyl)piperidine, a key building block in modern medicinal chemistry. We will explore its synthesis, chemical properties, and significant applications, particularly in the development of kinase inhibitors. This document aims to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of key chemical pathways and workflows.
Introduction
1-Boc-4-(2-oxopropyl)piperidine, also known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a synthetically versatile piperidine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions at other positions of the molecule. The 2-oxopropyl substituent at the 4-position provides a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-4-(2-oxopropyl)piperidine is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
| CAS Number | 206989-54-0 |
Synthesis of 1-Boc-4-(2-oxopropyl)piperidine
The synthesis of 1-Boc-4-(2-oxopropyl)piperidine can be achieved through various synthetic routes. A common and effective method involves the reaction of a suitable 4-substituted piperidine precursor with a propanone equivalent. Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis via Acylation of a Grignard Reagent
This protocol describes a two-step process starting from 1-Boc-4-cyanopiperidine.
Step 1: Grignard Reaction to form a Ketone Precursor
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide (1.2 eq) in diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Addition of Cyanopiperidine: A solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude imine intermediate.
Step 2: Hydrolysis to the Ketone
-
Hydrolysis: The crude imine from the previous step is dissolved in a mixture of THF and 2 M aqueous HCl.
-
Reaction: The mixture is stirred at room temperature for 4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization and Extraction: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-4-(2-oxopropyl)piperidine as a colorless oil.
Synthetic Workflow
Caption: Workflow for the synthesis of 1-Boc-4-(2-oxopropyl)piperidine.
Spectroscopic Data
The structural confirmation of 1-Boc-4-(2-oxopropyl)piperidine is typically achieved through a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.05 (br s, 2H), ~2.69 (t, J = 12.0 Hz, 2H), 2.40 (d, J = 7.2 Hz, 2H), 2.14 (s, 3H), 1.90-1.75 (m, 1H), 1.65 (d, J = 12.0 Hz, 2H), 1.44 (s, 9H), 1.15-1.05 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~209.0, ~154.7, ~79.4, ~50.5, ~44.0, ~38.9, ~30.8, ~29.9, ~28.4 |
| IR (neat) ν (cm⁻¹) | ~2970, ~2850 (C-H), ~1710 (C=O, ketone), ~1690 (C=O, carbamate) |
| Mass Spectrometry (ESI-MS) | m/z 242.17 [M+H]⁺, 264.15 [M+Na]⁺ |
Research Applications in Drug Discovery
1-Boc-4-(2-oxopropyl)piperidine is a valuable building block for the synthesis of various biologically active molecules. Its primary application lies in the development of kinase inhibitors, a major class of targeted cancer therapeutics.
Role as a Building Block in Kinase Inhibitor Synthesis
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern oncology. The piperidine moiety can serve as a scaffold to orient functional groups for optimal interaction with the kinase active site. The 2-oxopropyl group of 1-Boc-4-(2-oxopropyl)piperidine can be further elaborated to introduce various pharmacophores.
A common strategy involves the conversion of the ketone to other functional groups or its use in condensation reactions to build more complex heterocyclic systems. For example, the ketone can undergo reductive amination to introduce a substituted amine, or it can be used as a precursor for the synthesis of pyrazole or other heterocyclic rings that are known to interact with the hinge region of many kinases.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: Synthesis of a Pyrazole-Containing Kinase Inhibitor Intermediate
This protocol outlines a potential synthetic route for elaborating 1-Boc-4-(2-oxopropyl)piperidine into a pyrazole-containing intermediate, a common core in many kinase inhibitors.
-
Reaction Setup: To a solution of 1-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in ethanol is added hydrazine hydrate (1.1 eq).
-
Reaction: The reaction mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate derivative.
This intermediate can then undergo further functionalization, such as N-arylation of the pyrazole ring and deprotection of the Boc group followed by reaction with a suitable electrophile, to generate the final kinase inhibitor.
Synthetic Elaboration Workflow
Caption: Synthetic elaboration of the building block into a kinase inhibitor.
Conclusion
1-Boc-4-(2-oxopropyl)piperidine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional handles—the Boc-protected amine and the reactive ketone—make it an ideal starting material for the construction of complex molecules. As demonstrated, its application in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapies. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important intermediate in their drug discovery programs.
An In-depth Technical Guide to the Safety and Handling of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
This guide provides comprehensive safety and handling information for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The following sections detail its hazards, proper handling procedures, and emergency responses, tailored for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This section summarizes the key physical and chemical properties of the compound.
| Property | Value | Citation(s) |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone | [1] |
| CAS Number | 206989-54-0 | [1] |
| Molecular Formula | C13H23NO3 | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Solid (based on related compounds) | [2] |
| Monoisotopic Mass | 241.16779360 Da | [1] |
Hazard Identification and Classification
It is crucial to understand the hazards associated with this compound to ensure safe handling. The following GHS classification has been reported.[1]
-
GHS Pictogram:
-
-
Signal Word: Warning [1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hazard Classifications: [1]
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE) Workflow:
The following diagram illustrates the recommended workflow for donning and using PPE.
Caption: General workflow for selecting and using Personal Protective Equipment (PPE).
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Do not eat, drink, or smoke in the work area.[3]
-
Avoid contact with skin and eyes.[4]
-
Take precautionary measures against static discharge.
Storage Conditions:
-
Keep the container tightly closed.[5]
-
Store locked up.[3]
-
Incompatible Materials: Acids and oxidizing agents.[5]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is critical in case of exposure.
| Exposure Route | First-Aid Measures | Citation(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice. | [3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [3] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection.[3][4]
-
Containment and Cleanup: Prevent further leakage or spillage. Sweep up the material, place it in a suitable container for disposal, and avoid creating dust.[3][4]
-
Environmental Precautions: Do not let the product enter drains or water courses.[3]
Experimental Protocols and Logical Workflows
While specific experimental protocols for this exact compound are not detailed in the provided search results, a general synthetic pathway can be inferred from related piperidine derivatives.[6][7] The synthesis often involves the protection of the piperidine nitrogen with a Boc group, followed by modification of the substituent at the 4-position.
Plausible Synthetic Workflow:
The diagram below illustrates a logical workflow for a potential synthesis, starting from a commercially available precursor.
Caption: A plausible synthetic workflow for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
General Experimental Protocol Outline (Based on Analogs):
-
Reaction Setup: A solution of the starting material (e.g., a protected piperidone derivative) is prepared in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Reagent Addition: The key reagent (e.g., a Grignard reagent, an ylide for a Wittig reaction, or an organolithium compound) is added slowly at a controlled temperature (often 0 °C or below).[6]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, it is quenched by the careful addition of a suitable reagent (e.g., saturated ammonium chloride solution or water). The organic phase is separated, and the aqueous phase is typically extracted with an organic solvent.[6]
-
Purification: The combined organic layers are dried (e.g., over sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.[6]
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
This guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific material they are using and perform a thorough risk assessment before beginning any experimental work.
References
- 1. Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 12017169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Methodological & Application
Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is robust and scalable, proceeding through a Horner-Wadsworth-Emmons reaction followed by a selective catalytic hydrogenation.
Introduction
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a key intermediate used in the synthesis of a variety of pharmacologically active compounds. Its piperidine core and reactive ketone functionality allow for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This protocol details a reliable method for its preparation starting from the commercially available N-Boc-4-piperidone.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Horner-Wadsworth-Emmons Reaction to form tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate.
-
Step 2: Selective Catalytic Hydrogenation to yield the final product, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Overall synthetic scheme.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Starting Materials and Reagents:
| Reagent | Supplier | Purity |
| N-Boc-4-piperidone | Commercial Vendor | ≥98% |
| Diethyl (2-oxopropyl)phosphonate | Commercial Vendor | ≥97% |
| Sodium hydride (60% dispersion in mineral oil) | Commercial Vendor | 60% |
| Tetrahydrofuran (THF), anhydrous | Commercial Vendor | ≥99.9% |
| Palladium on carbon (10 wt. %) | Commercial Vendor | 10% |
| Ethanol | Commercial Vendor | ≥99.5% |
| Ethyl acetate | Commercial Vendor | HPLC grade |
| Hexanes | Commercial Vendor | HPLC grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house | - |
| Brine | Prepared in-house | - |
| Anhydrous magnesium sulfate | Commercial Vendor | ≥99.5% |
Step 1: Synthesis of tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate
This step involves the Horner-Wadsworth-Emmons olefination of N-Boc-4-piperidone.[1][2][3][4][5]
References
Application Notes and Protocols for 1-Boc-4-(2-oxopropyl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(2-oxopropyl)piperidine is a versatile synthetic intermediate of significant interest in medicinal chemistry. The presence of a Boc-protected piperidine nitrogen and a reactive ketone functional group makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. The piperidine moiety is a privileged structure in drug discovery, known to enhance pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of 1-Boc-4-(2-oxopropyl)piperidine in the synthesis of kinase inhibitors, particularly focusing on Janus Kinase (JAK) inhibitors.
Application: Synthesis of Janus Kinase (JAK) Inhibitors
1-Boc-4-(2-oxopropyl)piperidine serves as a key precursor for the synthesis of 3-amino-4-methylpiperidine derivatives, which are core components of several JAK inhibitors, including Tofacitinib. The ketone moiety allows for the introduction of an amino group via reductive amination, a crucial step in building the pharmacophore responsible for interacting with the kinase active site.
Therapeutic Relevance of JAK Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. By inhibiting JAKs, the downstream signaling cascade is interrupted, leading to a modulation of the inflammatory response.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity. JAK inhibitors block the initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate
This protocol details the reductive amination of 1-Boc-4-(2-oxopropyl)piperidine with methylamine, a key step in forming the core of many JAK inhibitors.
Materials:
-
1-Boc-4-(2-oxopropyl)piperidine
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for chromatography)
Procedure:
-
To a solution of 1-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Protocol 2: Coupling with Pyrrolo[2,3-d]pyrimidine Core
The synthesized amino-piperidine intermediate can be coupled with a suitable pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via nucleophilic aromatic substitution.
Materials:
-
tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate (from Protocol 1)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.5 eq) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the coupled product.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of JAK inhibitors with structures related to those synthesized from 1-Boc-4-(2-oxopropyl)piperidine derivatives.
Table 1: Representative Reaction Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Reductive Amination | 1-Boc-4-(2-oxopropyl)piperidine | tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate | 75-85 |
| 2 | SNAr Coupling | tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate | Boc-protected JAK inhibitor precursor | 60-70 |
| 3 | Boc Deprotection | Boc-protected JAK inhibitor precursor | Deprotected intermediate | >90 |
| 4 | Final Acylation | Deprotected intermediate | Final JAK Inhibitor (e.g., Tofacitinib analogue) | 80-90 |
Table 2: Biological Activity of Representative JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |
| Tofacitinib | JAK1, JAK3 | 1.2, 1.1 | 4.8 (IL-2 stimulated T-cell proliferation) | [Various publications] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | 130 (HEL cell proliferation) | [Various publications] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | 43 (IL-6 stimulated STAT3 phosphorylation) | [Various publications] |
| Pyrrolo[2,3-d]pyrimidine Derivative 1 | EGFR (T790M) | 0.21 | N/A | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivative 2 | RET | <10 | N/A | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion
1-Boc-4-(2-oxopropyl)piperidine is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of complex molecules, particularly JAK inhibitors, demonstrates its importance in the development of modern therapeutics for autoimmune diseases and cancer. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in their drug discovery programs.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 4-acetonylpiperidine-1-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-acetonylpiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive acetonyl side chain, allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules.
One of the most significant applications of this building block is in the synthesis of pyrazole-containing compounds. The pyrazole moiety is a key pharmacophore in a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. JAK inhibitors are small molecules that modulate the JAK-STAT signaling pathway, which plays a crucial role in the immune system's response and is implicated in numerous inflammatory and autoimmune diseases. By inhibiting the activity of JAK enzymes, these drugs can reduce the production of pro-inflammatory cytokines, thereby alleviating disease symptoms.
This document provides detailed protocols for the utilization of tert-butyl 4-acetonylpiperidine-1-carboxylate in the synthesis of a key pyrazole intermediate, a precursor for various JAK inhibitors. It also includes a summary of the JAK-STAT signaling pathway to provide context for the therapeutic relevance of the synthesized molecules.
Application: Synthesis of Pyrazole-Containing Scaffolds for JAK Inhibitors
The acetonyl group of tert-butyl 4-acetonylpiperidine-1-carboxylate can be readily converted into a β-enamino ketone. This intermediate is then susceptible to cyclocondensation with hydrazine or its derivatives to form a stable pyrazole ring. The resulting N-Boc-protected 4-(pyrazol-5-yl)piperidine is a versatile scaffold that can be further functionalized to produce a range of potent and selective JAK inhibitors.
Experimental Workflow
The overall synthetic strategy involves a two-step process:
-
Formation of the β-Enamino Ketone: The ketone functionality of tert-butyl 4-acetonylpiperidine-1-carboxylate is reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to yield the corresponding β-enamino ketone.
-
Cyclocondensation to form the Pyrazole Ring: The purified β-enamino ketone is then treated with hydrazine hydrate in a suitable solvent, leading to the formation of the desired pyrazole derivative.
Experimental Protocols
Protocol 1: Synthesis of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (β-Enamino Ketone)
This protocol describes the formation of the β-enamino ketone intermediate from tert-butyl 4-acetonylpiperidine-1-carboxylate.
Materials:
-
tert-Butyl 4-acetonylpiperidine-1-carboxylate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 4-acetonylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (10 mL per 1 g of starting material), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate is typically used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1g scale) |
| tert-Butyl 4-acetonylpiperidine-1-carboxylate | 1.0 | 241.33 | 1.0 g |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 1.5 | 119.16 | 0.74 g |
| Toluene | - | - | 10 mL |
| Product | 296.41 | ||
| Yield | ~90-95% (crude) |
Protocol 2: Synthesis of tert-Butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate
This protocol outlines the cyclocondensation of the β-enamino ketone with hydrazine hydrate to form the pyrazole ring.
Materials:
-
(E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (1.0 eq) in ethanol (15 mL per 1 g of starting material).
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate as a solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1g scale) |
| (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate | 1.0 | 296.41 | 1.0 g |
| Hydrazine hydrate (~64%) | 1.2 | 50.06 | ~0.25 g |
| Ethanol | - | - | 15 mL |
| Product | 265.35 | ||
| Yield | ~75-85% (purified) |
Biological Context: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it critical for hematopoiesis, immune response, and inflammation.[1]
The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites on the receptor by phosphorylating tyrosine residues. STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[2]
Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] The dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][4][5]
Conclusion
Tert-butyl 4-acetonylpiperidine-1-carboxylate serves as an excellent starting material for the efficient, two-step synthesis of N-Boc-protected 4-(pyrazol-5-yl)piperidine. This product is a highly valuable intermediate for the development of novel JAK inhibitors. The straightforward and scalable protocols provided herein, in conjunction with an understanding of the biological rationale, empower researchers to explore this chemical space for the discovery of new therapeutics for a range of immune-mediated diseases.
References
Experimental procedure for the alkylation of 1-Boc-4-piperidone
Application Notes: Alkylation of 1-Boc-4-piperidone
Introduction
1-Boc-4-piperidone is a pivotal building block in medicinal chemistry and drug development. Its versatile scaffold, featuring a ketone functionality and a Boc-protected piperidine nitrogen, allows for the strategic introduction of diverse substituents. Alkylation reactions targeting the C4 position are fundamental for creating libraries of compounds for screening and lead optimization. The most prevalent and efficient method for achieving this transformation is reductive amination, which forms a C-N bond at the C4 position. This document provides detailed protocols for the alkylation of 1-Boc-4-piperidone via reductive amination, intended for researchers and scientists in drug development.
Protocol 1: Reductive Amination with Primary or Secondary Amines
Reductive amination is a highly efficient, one-pot procedure for the synthesis of 4-amino-piperidine derivatives from 1-Boc-4-piperidone.[1] The reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride-donating agent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent due to its mild nature and tolerance for slightly acidic conditions, which prevents the reduction of the starting ketone.[2][3]
Experimental Protocol
This procedure is adapted from the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of fentanyl.[3]
Materials:
-
1-Boc-4-piperidone
-
Amine (e.g., aniline, n-dodecylamine, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous[2]
-
Acetic Acid (optional, as catalyst)[1]
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[4]
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone (1.0 eq.).
-
Dissolve the piperidone in anhydrous dichloromethane (approx. 6.5 mL per gram of piperidone).
-
Add the desired primary or secondary amine (1.1 to 1.5 eq.).[3][5]
-
If the amine is unreactive, a catalytic amount of acetic acid (1.0 eq. relative to the piperidone) can be added.[3] Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 to 2.0 eq.) portion-wise, ensuring the internal temperature remains low.[3][5]
-
Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding 2M aqueous NaOH or saturated NaHCO₃ solution and stir vigorously for 1 hour.[3][4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-alkylated-amino-1-Boc-piperidine derivative.[4]
Data Presentation
The following table summarizes representative yields for the reductive amination of N-substituted 4-piperidones with various amines using sodium triacetoxyborohydride.
| Starting Ketone | Amine | Product | Yield (%) | Reference |
| 1-Boc-4-piperidone | n-Dodecylamine | tert-Butyl 4-(dodecylamino)piperidine-1-carboxylate | 90% | [5] |
| 1-Benzyl-4-piperidone | 4-tert-Butylbenzylamine | 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine | 70% | [5] |
| 1-Benzyl-4-piperidone | Isobutylamine | 1-Benzyl-N-isobutylpiperidin-4-amine | 68% | [5] |
| 1-Benzyl-4-piperidone | (S)-α-Methylbenzylamine | (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine | 83% | [5] |
| 1-Benzyl-4-piperidone | (S)-(+)-1-Cyclohexylethylamine | (S)-1-Benzyl-N-(1-cyclohexylethyl)piperidin-4-amine | 78% | [5] |
Experimental Workflow Visualization
Caption: Workflow for Reductive Amination of 1-Boc-4-piperidone.
Protocol 2: C-Alkylation via Titanium-Mediated Coupling
For the formation of a C-C bond at the C4 position, a titanium-mediated coupling reaction can be employed. This method is particularly useful for coupling electron-rich aromatic systems, such as resorcinol, directly to the carbonyl carbon.
Experimental Protocol
This procedure is based on a titanium(IV) isopropoxide mediated coupling process.[6]
Materials:
-
1-Boc-4-piperidone
-
Resorcinol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
1N Hydrochloric Acid (HCl)
Procedure:
-
In a reaction vessel, dissolve resorcinol (2.0 eq.) and 1-Boc-4-piperidone (1.0 eq.) in 2-MeTHF.
-
Add Titanium(IV) isopropoxide (0.5 eq.) to the solution at room temperature (23°C).[6]
-
Stir the reaction mixture for approximately 3 hours. The reaction leads to the formation of the desired coupled product.[6]
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting ketone.
-
Upon completion, quench the reaction by adding 1N HCl.
-
Perform a liquid-liquid extraction to separate the organic phase. The titanium residues are removed during this step.[6]
-
The organic layer can be dried, concentrated, and purified as necessary to yield the C-alkylated piperidone derivative.
This method provides a direct route to C-alkylated products, although optimization may be required depending on the specific nucleophile used.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the NMR Analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document outlines the expected NMR spectral data, a comprehensive experimental protocol for data acquisition, and visual aids to understand the molecular structure and analytical workflow.
Introduction
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (also known as 1-Boc-4-(2-oxopropyl)piperidine) is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a propanone side chain. Accurate structural confirmation and purity assessment are critical in drug development, and NMR spectroscopy is the primary analytical technique for this purpose. These notes provide the necessary information for researchers to perform and interpret ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
While experimental spectral data can vary slightly based on solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | br s | 2H | H-2e, H-6e |
| ~2.65 | t, J ≈ 12 Hz | 2H | H-2a, H-6a |
| ~2.40 | d, J ≈ 7 Hz | 2H | -CH₂-C(O)- |
| ~2.15 | s | 3H | -C(O)-CH₃ |
| ~1.90 | m | 1H | H-4 |
| ~1.65 | d, J ≈ 12 Hz | 2H | H-3e, H-5e |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.15 | qd, J ≈ 12, 4 Hz | 2H | H-3a, H-5a |
Table 2: Predicted ¹³C NMR Data for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209.0 | C=O (ketone) |
| ~155.0 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~49.5 | -C H₂-C(O)- |
| ~44.0 | C-2, C-6 |
| ~35.0 | C-4 |
| ~30.0 | -C(O)-C H₃ |
| ~29.5 | C-3, C-5 |
| ~28.5 | -C(C H₃)₃ |
Experimental Protocols
This section provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (can be increased for dilute samples)
-
Relaxation Delay (D1): 1.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~16 ppm
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Nucleus: ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: zgpg30 (a standard proton-decoupled 30-degree pulse experiment)
-
Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): ~240 ppm
-
Referencing: Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS for ¹H) or the solvent peak (CDCl₃ for ¹³C).
-
Peak Picking and Integration (for ¹H): Identify all significant peaks and integrate their areas to determine the relative number of protons.
-
Data Analysis: Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques such as COSY and HSQC can be employed for more complex structures or to confirm assignments.
Visualizations
The following diagrams illustrate the molecular structure of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate and a typical workflow for its NMR analysis.
Application Notes and Protocols for the Mass Spectrometry of 1-Boc-4-acetonylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-acetonylpiperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a functional acetonyl side chain, makes it a versatile building block in medicinal chemistry. Accurate characterization and purity assessment of this compound are crucial for ensuring the quality and efficacy of final drug products. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful analytical tool for the structural elucidation and quantification of such intermediates.
This document provides detailed application notes and protocols for the mass spectrometric analysis of 1-Boc-4-acetonylpiperidine, catering to researchers, scientists, and professionals in the field of drug development.
Mass Spectrometry Analysis
Mass spectrometric analysis of 1-Boc-4-acetonylpiperidine can be performed using various ionization techniques, with Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS being the most common.
Expected Fragmentation Pattern (EI-MS):
Under electron ionization, 1-Boc-4-acetonylpiperidine is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) may be observed, but it is often of low intensity. Key fragmentation pathways for N-Boc protected piperidines and ketones include:
-
Loss of the Boc group: A prominent fragmentation pathway involves the cleavage of the Boc group, leading to the loss of isobutylene (56 Da) or the entire Boc radical (100 Da).
-
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation route for amines.[1]
-
McLafferty Rearrangement: For the acetonyl side chain, a McLafferty rearrangement can occur.
-
Cleavage adjacent to the carbonyl group: The ketone functionality can lead to cleavage of the C-C bond adjacent to the carbonyl group.
Based on the fragmentation of similar structures like N-tert-Butoxycarbonyl-4-piperidone, a significant peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is anticipated to be the base peak.[2]
Expected Ionization (ESI-MS):
In positive ion mode ESI-MS, 1-Boc-4-acetonylpiperidine is expected to be readily protonated to form the [M+H]⁺ ion. Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), may also be observed. Tandem mass spectrometry (MS/MS) of the protonated molecule can provide further structural information through collision-induced dissociation (CID). For N-Boc protected compounds, a characteristic loss of isobutylene (56 Da) or the entire Boc group as tert-butoxycarbonyl radical (100 Da) is expected upon CID.[3]
Experimental Protocols
The following are detailed protocols for GC-MS and LC-MS analysis, adapted from established methods for similar N-Boc piperidine derivatives.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable compounds like 1-Boc-4-acetonylpiperidine.[4]
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-Boc-4-acetonylpiperidine.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Split Ratio | 50:1 |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 150 °C, hold for 1 minRamp 1: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-500 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is ideal for the analysis of less volatile or thermally labile compounds and provides high sensitivity.
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-Boc-4-acetonylpiperidine.
-
Dissolve the sample in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
Instrumentation and Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Injection Volume | 5 µL |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
Data Presentation
The quantitative data obtained from the mass spectrometric analysis can be summarized in the following tables for clear comparison and reporting.
Table 1: Summary of Expected Ions in Mass Spectra
| Ionization Mode | Expected Ion | m/z (calculated) | Notes |
| EI | [M]⁺ | 241.17 | Molecular Ion |
| EI | [M-15]⁺ | 226.15 | Loss of CH₃ |
| EI | [M-43]⁺ | 198.13 | Loss of CH₃CO |
| EI | [M-57]⁺ | 184.11 | Loss of C₄H₉ |
| EI | [M-100]⁺ | 141.08 | Loss of Boc group |
| EI | [C₄H₉]⁺ | 57.07 | tert-butyl cation (often base peak) |
| ESI (+) | [M+H]⁺ | 242.18 | Protonated Molecule |
| ESI (+) | [M+Na]⁺ | 264.16 | Sodium Adduct |
| ESI (+) | [M+K]⁺ | 280.13 | Potassium Adduct |
Table 2: Example LC-MS/MS Fragmentation of [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 242.18 | 186.12 | C₄H₈ (Isobutylene) |
| 242.18 | 142.09 | C₅H₈O₂ (Boc group) |
| 242.18 | 84.08 | C₈H₁₄O₂ (Acetonyl and Boc fragments) |
Visualizations
The following diagrams illustrate the logical workflow of the mass spectrometry experiments.
Caption: General workflow for mass spectrometry analysis.
Caption: Simplified EI fragmentation of 1-Boc-4-acetonylpiperidine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate. The described method utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in pharmaceutical development and quality control.[1][2]
Principle
The method separates tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The separation is achieved using a gradient elution of water and acetonitrile, both containing a small amount of phosphoric acid to ensure good peak shape. The ketone functional group in the molecule allows for sensitive detection using a UV detector at a low wavelength (210 nm).[1]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate reference standard and sample.
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water. To prepare 1 L, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water and mix well.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile. To prepare 1 L, add 1 mL of phosphoric acid to 999 mL of HPLC-grade acetonitrile and mix well.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Data Analysis
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the reference standard against its concentration.
Data Presentation
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~ 12.5 min |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 2.0 mg/mL |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.03 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
Visualizations
Caption: Workflow for the HPLC analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Logical relationship between the analyte, analytical method, and the resulting analysis.
References
Application Notes and Protocols for the Use of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate , a versatile building block for the synthesis of complex heterocyclic structures found in a variety of Active Pharmaceutical Ingredients (APIs). The presence of a reactive ketone functional group on a protected piperidine scaffold allows for its elaboration into key intermediates for targeted therapies, including PARP and Janus Kinase (JAK) inhibitors.
Introduction to Synthetic Applications
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate serves as a valuable starting material for the construction of fused heterocyclic systems and for the introduction of substituted side chains onto the piperidine ring. Its Boc-protected nitrogen allows for selective reactions at the ketone moiety, followed by subsequent deprotection and further functionalization. Key transformations include:
-
Cyclization Reactions: The 2-oxopropyl side chain is ideal for constructing fused ring systems such as indoles via the Fischer indole synthesis.
-
Reductive Amination: The ketone can be converted to a variety of secondary and tertiary amines through reductive amination, a crucial step in the synthesis of many APIs.
This document details protocols for the synthesis of key intermediates for two major classes of therapeutic agents: PARP inhibitors (e.g., Niraparib) and JAK inhibitors (e.g., Tofacitinib).
Synthesis of a Key Intermediate for PARP Inhibitors via Fischer Indole Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Niraparib is a potent PARP inhibitor that features a substituted indazole core.[2][3] While Niraparib itself contains an indazole, the analogous indole core is a common motif in other PARP inhibitors and bioactive molecules. The Fischer indole synthesis provides a direct method to construct an indole ring fused to the piperidine core of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Signaling Pathway of PARP Inhibition
Experimental Workflow: Fischer Indole Synthesis
Protocol 1: Synthesis of tert-Butyl 4-(1H-indol-2-ylmethyl)piperidine-1-carboxylate
This protocol describes the synthesis of an indole-piperidine intermediate, a common scaffold in medicinal chemistry, via the Fischer indole synthesis.[4][5]
Materials:
-
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(1H-indol-2-ylmethyl)piperidine-1-carboxylate.
Quantitative Data (Analogous Reactions)
The following table summarizes typical yields for Fischer indole syntheses of similar ketones.
| Starting Ketone | Reagents | Product | Yield (%) | Reference |
| 2-Methylcyclohexanone | p-Nitrophenylhydrazine, Acetic Acid | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 75 | [5] |
| Isopropyl methyl ketone | o-Tolylhydrazine hydrochloride, Acetic Acid | 2,3,3,7-Tetramethyl-3H-indole | High | [5] |
| Various ketones/aldehydes | Phenylhydrazine, Acid Catalyst | Substituted Indoles | 68-96 | [6] |
Synthesis of a Key Intermediate for JAK Inhibitors via Reductive Amination
Janus Kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for the immune response.[7][8][9] Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis. Tofacitinib is a JAK inhibitor that contains a substituted piperidine ring.[10][11] A key step in the synthesis of Tofacitinib and related analogues is the introduction of an amino group onto the piperidine ring, often achieved through reductive amination of a ketone precursor.
JAK-STAT Signaling Pathway
Experimental Workflow: Reductive Amination
Protocol 2: Reductive Amination to a Tofacitinib Precursor Analogue
This protocol outlines a general procedure for the reductive amination of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate with an amine, which is a key transformation for the synthesis of various JAK inhibitor cores.
Materials:
-
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Amine (e.g., 3-amino-1H-pyrazole-4-carbonitrile for a Tofacitinib analogue)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (1.0 eq) and the desired amine (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted piperidine intermediate.
Quantitative Data (Analogous Reactions)
The following table presents typical yields for reductive amination reactions of similar ketones.
| Ketone | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | N-Phenylcyclohexanamine | ~95 | General Knowledge |
| 1-Boc-4-piperidone | Methylamine | H₂, Pd/C | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | High | [12] |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Secondary/Tertiary Amines | 60-99 | General Knowledge |
Subsequent Transformations: Boc Deprotection
A common subsequent step in these synthetic sequences is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))
-
Diethyl ether (for precipitation) or Saturated Sodium Bicarbonate Solution (for neutralization)
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.[13]
-
Add 4M HCl in dioxane (3-5 eq) to the stirred solution at room temperature.[13]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.[13]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating with diethyl ether and collecting by filtration.[13]
Procedure (using TFA in DCM):
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Slowly add TFA (5-10 equivalents) at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[13]
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.[13]
Conclusion
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a synthetically useful building block for the preparation of key intermediates in the synthesis of APIs, particularly those containing complex heterocyclic scaffolds. The protocols provided herein for the Fischer indole synthesis and reductive amination serve as a foundation for the development of novel synthetic routes to potent therapeutics such as PARP and JAK inhibitors. The versatility of the ketone functionality, combined with the stability of the Boc-protected piperidine, offers a robust platform for the generation of diverse molecular architectures in drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. research.unl.pt [research.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is consistently low when using the enolate alkylation route. What are the potential causes and solutions?
Low yields in the enolate alkylation route are common and can often be attributed to incomplete enolate formation, side reactions, or suboptimal reaction conditions. Here are some key areas to troubleshoot:
-
Incomplete Enolate Formation: The acidity of the α-protons of acetone is relatively high (pKa ≈ 19-20). Using a weak base, such as sodium ethoxide, will result in an equilibrium with only a small concentration of the enolate present. This can lead to side reactions between the base and the alkylating agent, significantly reducing the yield of the desired product.[1]
-
Solution: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation of acetone, forming the lithium enolate. This maximizes the concentration of the nucleophile for the subsequent alkylation step.[1]
-
-
Side Reactions:
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. Reaction at the oxygen (O-alkylation) leads to the formation of an enol ether byproduct. This is favored by hard electrophiles and polar aprotic solvents.
-
Solution: To favor C-alkylation, use a "soft" electrophile. While the piperidine-based electrophile is set, ensure the reaction is run in a non-polar solvent like THF to minimize O-alkylation.
-
-
Multiple Alkylations: The product itself has α-protons that can be deprotonated, leading to undesired dialkylation products.
-
Solution: Use a slight excess of the piperidine electrophile relative to the acetone enolate to favor mono-alkylation. Adding the electrophile slowly at a low temperature can also help control the reaction.
-
-
-
Reaction Conditions:
-
Temperature: Low temperatures (e.g., -78 °C) are crucial during the formation of the enolate with LDA to prevent decomposition of the base. The alkylation step can often be slowly warmed to room temperature.
-
Moisture: Grignard reagents and strong bases like LDA are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Q2: I am attempting the synthesis via a Grignard reaction of N-Boc-piperidine-4-carboxaldehyde with methylmagnesium bromide followed by oxidation, but the yield is poor. What are the likely issues?
This two-step route also has common pitfalls that can lead to low yields.
-
Grignard Reaction Step:
-
Reagent Quality: Grignard reagents are highly reactive and can be partially decomposed if the starting materials or solvent are not scrupulously dry.
-
Solution: Use freshly prepared or titrated methylmagnesium bromide. Ensure the N-Boc-piperidine-4-carboxaldehyde is pure and anhydrous.
-
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-proton of the aldehyde, leading to an enolate and reducing the amount of desired addition product.
-
Solution: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. Adding the aldehyde solution slowly to the Grignard reagent can also minimize this side reaction.
-
-
Wurtz Coupling: A common side reaction in the formation of Grignard reagents is the coupling of the alkyl halide with the already formed Grignard reagent.
-
Solution: While this is more of an issue during the preparation of the Grignard reagent, using a continuous flow process for Grignard reagent formation has been shown to reduce this side product.
-
-
-
Oxidation Step:
-
Over-oxidation: Strong oxidizing agents can potentially lead to cleavage of the piperidine ring or other undesired side reactions.
-
Solution: Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). These conditions are known to efficiently oxidize secondary alcohols to ketones with minimal side reactions.
-
-
Incomplete Reaction: The oxidation may not go to completion, leaving unreacted starting alcohol and making purification difficult.
-
Solution: Monitor the reaction by TLC. If the reaction stalls, a slight excess of the oxidizing agent can be added. Ensure the reaction temperature is appropriate for the chosen oxidant.
-
-
Q3: I am struggling with the purification of the final product. What are the recommended methods?
Purification of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient elution system is recommended.
-
Solvent System: A common mobile phase is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product.
-
-
Extraction: A thorough aqueous workup is crucial to remove water-soluble impurities and unreacted reagents before chromatography. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities. A final brine wash will help to remove residual water.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for analogous transformations, which can serve as a benchmark for optimizing the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
| Synthetic Route | Key Reagents | Solvent | Temperature | Typical Yield | Reference Analogue |
| Enolate Alkylation | LDA, Acetone, N-Boc-4-(bromomethyl)piperidine | THF | -78 °C to RT | 25-50% | Synthesis of similar piperidine derivatives |
| Grignard & Oxidation | MeMgBr, N-Boc-4-piperidinecarboxaldehyde; then PCC | THF/DCM | 0 °C to RT | 60-80% (over 2 steps) | Standard Grignard and oxidation reactions |
| From β-Keto Ester | Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, MeI, NaH; then hydrolysis & decarboxylation | Toluene | Reflux | 50-70% | Acetoacetic ester synthesis |
Experimental Protocols
Route 1: Enolate Alkylation
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Acetone Addition: Add anhydrous acetone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate/hexanes).
Route 2: Grignard Reaction and Oxidation
-
Grignard Reaction: To a solution of methylmagnesium bromide (1.5 eq) in diethyl ether at 0 °C under an argon atmosphere, add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Workup (Grignard): After the addition is complete, stir the reaction at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification (Alcohol): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude secondary alcohol, which can be used in the next step without further purification.
-
Oxidation: To a solution of the crude alcohol in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Workup (Oxidation): Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Purification (Ketone): Concentrate the filtrate in vacuo and purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate/hexanes).
Visualizations
Caption: Key synthetic routes to the target molecule.
Caption: A workflow for troubleshooting low yields.
Caption: Common problems and their corresponding solutions.
References
Technical Support Center: Synthesis of 1-Boc-4-(2-oxopropyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Boc-4-(2-oxopropyl)piperidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-Boc-4-(2-oxopropyl)piperidine?
A1: The most prevalent methods for synthesizing 1-Boc-4-(2-oxopropyl)piperidine include:
-
Alkylation of an Acetone Enolate: This involves the reaction of a metal enolate of acetone with a suitable 1-Boc-4-substituted piperidine electrophile (e.g., 1-Boc-4-(iodomethyl)piperidine or 1-Boc-4-(tosyloxymethyl)piperidine).
-
Reductive Amination: This route utilizes the reaction of 1-Boc-4-piperidone with aminoacetone, followed by reduction of the resulting imine.
-
Wittig Reaction: This approach involves the reaction of 1-Boc-4-formylpiperidine with acetonylidenetriphenylphosphorane.
-
Organometallic Addition: This method consists of the addition of an acetone enolate equivalent, such as a Grignard or organolithium reagent, to 1-Boc-4-piperidinecarboxaldehyde, followed by oxidation of the resulting secondary alcohol.
Q2: I am observing a significant amount of di-alkylation product in my enolate alkylation reaction. How can I minimize this?
A2: Di-alkylation is a common side reaction when using acetone enolates. To minimize the formation of the di-alkylation byproduct, consider the following strategies:
-
Use a slight excess of the acetone enolate relative to the piperidine electrophile.
-
Slowly add the electrophile to the pre-formed enolate solution at a low temperature to maintain a low concentration of the electrophile.
-
Employ a bulky base for enolate formation, which can sterically hinder the second alkylation.
Q3: My reductive amination is giving low yields, and I see byproducts corresponding to the reduction of my starting ketone. What is causing this?
A3: The reduction of the starting 1-Boc-4-piperidone is a common side reaction in reductive amination if the reducing agent is added before the imine is fully formed or if a strong reducing agent is used. To troubleshoot this:
-
Ensure the imine formation is complete before adding the reducing agent. You can monitor this by TLC or NMR.
-
Use a milder reducing agent that is selective for imines over ketones, such as sodium triacetoxyborohydride (STAB).
-
Control the pH of the reaction, as imine formation is often pH-dependent.
Q4: The purification of my final product is challenging due to the presence of triphenylphosphine oxide from my Wittig reaction. How can I effectively remove it?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are some purification strategies:
-
Crystallization: If your product is a solid, crystallization can be an effective method to separate it from the more soluble triphenylphosphine oxide.
-
Chromatography: Column chromatography on silica gel is a standard method. A gradient elution is often necessary.
-
Extraction: In some cases, an acidic wash can protonate the desired amine product, allowing for its extraction into the aqueous phase while the neutral triphenylphosphine oxide remains in the organic layer. Subsequent basification and extraction will then yield the purified product.
-
Alternative Reagents: Consider using a phosphonate reagent in a Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.
Troubleshooting Guides
Problem 1: Low Yield of 1-Boc-4-(2-oxopropyl)piperidine via Enolate Alkylation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete enolate formation. | Use a stronger base (e.g., LDA instead of NaH) and ensure anhydrous conditions. |
| Low reactivity of the electrophile. | Use a more reactive leaving group on the piperidine moiety (e.g., iodide instead of bromide or tosylate). | |
| Formation of O-alkylated byproduct | Use of a protic solvent or counter-ion that favors O-alkylation. | Use an aprotic solvent like THF and a lithium or sodium counter-ion for the enolate. |
| Formation of elimination byproduct | The leaving group on the piperidine is susceptible to elimination. | Use a less hindered base and lower reaction temperatures. |
| Significant amount of di-alkylated product | The mono-alkylated product's enolate is reacting further. | Use a controlled stoichiometry with a slight excess of the acetone enolate and slow addition of the electrophile. |
Problem 2: Impurities in the Product from Reductive Amination
| Symptom | Potential Cause | Suggested Solution |
| Presence of 1-Boc-4-piperidinol | Reduction of the starting ketone. | Use a milder reducing agent like NaBH(OAc)₃. Ensure imine formation is complete before adding the reducing agent. |
| Presence of unreacted 1-Boc-4-piperidone | Incomplete imine formation. | Adjust the pH to be mildly acidic (pH 4-6) to favor imine formation. Increase the reaction time for imine formation. |
| Presence of di-alkylated amine (tertiary amine) | The product amine is reacting with another molecule of the ketone. | Use a slight excess of the amine component (aminoacetone). |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Acetone Enolate
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes. Then, add anhydrous acetone (1.2 eq) dropwise and stir for another 1 hour at -78 °C.
-
Alkylation: To the enolate solution, add a solution of 1-Boc-4-(iodomethyl)piperidine (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Reductive Amination
-
Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) and aminoacetone hydrochloride (1.1 eq) in 1,2-dichloroethane, add triethylamine (1.2 eq) and acetic acid (0.5 eq). Stir the mixture at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC. Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity
| Synthetic Route | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Side Product(s) |
| Enolate Alkylation | LDA, 1-Boc-4-(iodomethyl)piperidine | -78 to 25 | 12 | 65 | >95 | Di-alkylation product |
| Enolate Alkylation | NaH, 1-Boc-4-(bromomethyl)piperidine | 0 to 25 | 24 | 40 | 85 | Di-alkylation, O-alkylation |
| Reductive Amination | NaBH(OAc)₃, Aminoacetone HCl | 25 | 16 | 75 | >98 | - |
| Reductive Amination | NaBH₄, Aminoacetone HCl | 25 | 16 | 50 | 90 | 1-Boc-4-piperidinol |
| Wittig Reaction | Acetonylidenetriphenylphosphorane | 25 | 24 | 80 | 90 | Triphenylphosphine oxide |
Visualizations
Caption: Main synthetic routes to 1-Boc-4-(2-oxopropyl)piperidine and key side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Optimization of 1-Boc-4-piperidone Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of 1-Boc-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the alkylation of 1-Boc-4-piperidone?
A1: The two primary methods for the functionalization of 1-Boc-4-piperidone are reductive amination and direct N-alkylation.
-
Reductive Amination: This is a crucial reaction for converting the carbonyl group at the 4-position into an amine functionality.[1] It involves the condensation of 1-Boc-4-piperidone with an amine to form an imine, which is then reduced to the corresponding amine using a reducing agent like sodium triacetoxyborohydride (STAB).[1][2]
-
Direct Alkylation: This method involves the direct reaction of a nucleophile with an alkylating agent. While less common for direct alkylation at the Boc-protected nitrogen, the principles of N-alkylation are relevant for subsequent steps after deprotection or for reactions at other positions if the molecule is further functionalized.
Q2: Why is 1-Boc-4-piperidone a key intermediate in complex molecule synthesis?
A2: 1-Boc-4-piperidone is a versatile building block in medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group enhances its stability and allows for controlled, selective reactions, minimizing side reactions.[1] This makes it a valuable precursor in the synthesis of various biologically active compounds and pharmaceutical agents, including ligands for G-protein coupled receptors (GPCRs) and spirorifamycins.[1][3] It is also a key starting material in the synthesis of fentanyl and its analogues.[1][4]
Q3: What are the common reducing agents used in the reductive amination of 1-Boc-4-piperidone?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a frequently used reducing agent for the reductive amination of 1-Boc-4-piperidone.[1][2] It is favored due to its mildness and selectivity.[3] Other reducing agents that can be employed include sodium cyanoborohydride.[2]
Q4: Can the Boc protecting group be removed?
A4: Yes, the Boc group can be removed (deprotection) to liberate the piperidine nitrogen. This is often done using acidic conditions, such as with 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[2] This step is crucial for subsequent reactions at the nitrogen, such as N-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reducing agent (e.g., STAB).- Incomplete imine formation.- Low reaction temperature.- Poor solubility of reagents. | - Use fresh, high-quality reducing agent.- Allow sufficient time for imine formation before adding the reducing agent (monitor by TLC or LC-MS).- Some N-alkylation reactions may require gentle heating to proceed at a reasonable rate.[5]- Switch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[5] |
| Formation of Side Products | - Over-alkylation (di-alkylation) if the Boc group is not present or is unintentionally removed.- Unstable starting materials or product decomposition. | - Ensure the Boc protecting group is stable under the reaction conditions.- For direct N-alkylation of unprotected piperidines, use an excess of the piperidine relative to the alkylating agent and add the alkylating agent slowly.[5][6]- Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.[5] |
| Incomplete Reaction/Stalled Reaction | - Insufficient amount or strength of the base (in direct alkylation).- Reversible reaction equilibrium.- Catalyst poisoning (if applicable). | - Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[5]- Ensure any acid byproduct is effectively neutralized by adding a sufficient amount of base.[5]- Use pure, anhydrous reagents and solvents to avoid inhibiting any catalyst.[5] |
| Poor Reproducibility | - Sensitivity to trace impurities or moisture.- Inconsistent inert atmosphere. | - Use high-purity, anhydrous reagents and solvents.[5]- Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5] |
Experimental Protocols
Protocol 1: Reductive Amination of 1-Boc-4-piperidone with Aniline
This protocol is adapted from methodologies used in the synthesis of fentanyl intermediates.[2]
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 eq.), aniline (1.1 eq.), and acetic acid (1.0 eq.) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the cool temperature.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General N-Alkylation of a Piperidine Derivative (Post-Boc Deprotection)
This is a general procedure for the N-alkylation of a piperidine ring with an alkyl halide.
Materials:
-
Deprotected piperidine derivative
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add the piperidine derivative and anhydrous potassium carbonate.
-
Add the anhydrous solvent (DMF or MeCN) and stir the suspension under an inert atmosphere (e.g., Nitrogen).
-
Slowly add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80°C if necessary.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Base on N-Alkylation Yield (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | 85 |
| 2 | Cs₂CO₃ | DMF | 25 | 18 | 92 |
| 3 | NaH | THF | 0 to 25 | 12 | 90 |
| 4 | Et₃N | DCM | 25 | 48 | 65 |
Note: This table is illustrative and yields can vary significantly based on the specific substrate and alkylating agent.
Table 2: Effect of Solvent on Reductive Amination Yield (Illustrative)
| Entry | Solvent | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | STAB | 25 | 16 | 90 |
| 2 | 1,2-Dichloroethane (DCE) | STAB | 25 | 16 | 88 |
| 3 | Tetrahydrofuran (THF) | STAB | 25 | 24 | 75 |
| 4 | Methanol (MeOH) | NaBH₄ | 0 to 25 | 12 | 70 (potential for side reactions) |
Note: This table is illustrative. STAB is generally preferred in chlorinated solvents for this reaction.
Visualizations
Caption: Workflow for the reductive amination of 1-Boc-4-piperidone.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Degradation of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate?
For long-term storage, it is recommended to store tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate as a solid at -20°C in a tightly sealed container, protected from moisture.[1] While some suppliers may ship the compound at room temperature for short durations, extended storage at room temperature is not advised for maintaining long-term purity.[1][2]
Q2: What is the expected shelf-life of this compound?
When stored correctly as a solid at -20°C, similar Boc-protected piperidine compounds are expected to be stable for at least four years.[1] However, stability can be affected by factors such as exposure to air, light, and contaminants.[1] It is recommended to perform regular purity checks on older batches.
Q3: In which solvents is tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate soluble?
Based on its structure, this compound is expected to be soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.
Q4: What are the primary degradation concerns for this compound?
The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] Exposure to acidic conditions can lead to the cleavage of the Boc group, resulting in the formation of 4-(2-oxopropyl)piperidine. Additionally, like many organic molecules, it may be susceptible to oxidation and degradation upon prolonged exposure to light or high temperatures.[1] The ketone functional group may also be susceptible to various reactions, although this is generally less of a concern under standard storage conditions.
Q5: Are there any known chemical incompatibilities?
Yes, strong acids and strong oxidizing agents should be avoided.[1] Acidic reagents will cause the deprotection of the Boc group.[1] Strong oxidizing agents could potentially react with the piperidine ring or the ketone functional group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in reaction | Degradation of the starting material due to improper storage or handling. | Assess the purity of your starting material using HPLC-UV or LC-MS and compare it to the certificate of analysis.[1] |
| Instability of the compound under your specific reaction conditions (e.g., presence of acid). | If your reaction conditions are acidic, consider using an alternative synthetic route or a different protecting group. | |
| Low yield or incomplete reaction | The compound may have degraded, leading to a lower effective concentration. | Prepare fresh solutions before each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C or -80°C) in an airtight container and validate its stability over time.[1] |
| Appearance of a new peak in HPLC analysis of a stored sample | This indicates degradation of the compound. The most likely degradation product is the Boc-deprotected compound, 4-(2-oxopropyl)piperidine. | Characterize the impurity using LC-MS to confirm its identity. If degradation is confirmed, the material should be repurified or discarded. |
Data Presentation
Table 1: Illustrative Stability Data for a Structurally Similar Compound (ortho-methyl 4-Anilino-1-Boc-piperidine) under Forced Degradation Conditions. [1]
| Condition | Duration | Temperature | Observation |
| Acidic (0.1 N HCl) | 24 hours | 60°C | Significant degradation (deprotection of Boc group) |
| Basic (0.1 N NaOH) | 24 hours | 60°C | Minimal degradation |
| Oxidative (3% H₂O₂) | 24 hours | Room Temperature | Moderate degradation |
| Thermal (Solid) | 24 hours | 60°C | Minor degradation |
| Photolytic (UV light) | 24 hours | Room Temperature | Minor degradation |
Note: This data is for a structurally related compound and should be used as a general guide. Specific stability testing for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is recommended.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Degradation Conditions:
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stored at -20°C), by a suitable analytical method such as HPLC-UV or LC-MS to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Likely acidic degradation pathway.
Caption: Troubleshooting experimental issues.
Caption: Recommended storage conditions.
References
Technical Support Center: Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of an impurity with a mass of M+58 in the final product.
-
Question: My mass spectrometry analysis shows a significant peak at M+58 (where M is the mass of the desired product), and the 1H NMR spectrum displays additional signals in the vinyl region. What is this impurity and how can I avoid it?
-
Answer: This impurity is likely the aldol condensation product resulting from the reaction of two molecules of acetone followed by dehydration, which then reacts with the piperidine starting material. This is a common side reaction, especially under basic conditions.
Mitigation Strategies:
-
Control of Stoichiometry: Use a minimal excess of acetone.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize the self-condensation of acetone.
-
Slow Addition: Add the base slowly to the reaction mixture containing N-Boc-4-piperidone and acetone.
-
Issue 2: Formation of a di-addition product.
-
Question: I am observing a byproduct with a higher molecular weight than my target compound. The NMR suggests a symmetrical structure. What could this be?
-
Answer: You are likely forming the di-addition product where two molecules of N-Boc-4-piperidone react with one molecule of acetone.
Mitigation Strategies:
-
Reverse Addition: Add the N-Boc-4-piperidone to a solution of acetone and base. This ensures that acetone is always in excess.
-
Dilution: Running the reaction at a higher dilution can disfavor the bimolecular reaction leading to the di-addition product.
-
Issue 3: Incomplete reaction and presence of starting material.
-
Question: My reaction is sluggish, and a significant amount of the starting N-Boc-4-piperidone remains even after extended reaction times. How can I drive the reaction to completion?
-
Answer: Incomplete reactions can be due to several factors, including insufficient base, poor quality of reagents, or inadequate reaction temperature.
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., LDA, NaOH, KOH) and an adequate molar equivalent.
-
Reagent Quality: Use freshly distilled acetone and ensure your N-Boc-4-piperidone is pure.
-
Temperature: While low temperatures are recommended to minimize side reactions, the reaction may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.
-
Issue 4: Difficult purification of the final product.
-
Question: I am having trouble separating my desired product from impurities using column chromatography. Are there any alternative purification methods?
-
Answer: If standard silica gel chromatography is not effective, consider the following:
-
Alternative Stationary Phases: Try using alumina or a reverse-phase silica gel for chromatography.
-
Crystallization: The desired product may be amenable to crystallization from a suitable solvent system. Experiment with different solvents like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
Distillation: If the product is a liquid and thermally stable, short-path distillation under high vacuum could be an option.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate?
A1: The most prevalent method is the base-catalyzed aldol condensation of tert-butyl 4-oxopiperidine-1-carboxylate with acetone. Another approach involves the alkylation of a pre-formed piperidine enamine or enolate with a haloacetone.
Q2: What are the key analytical techniques to identify impurities in this synthesis?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and preliminary impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the structures of the desired product and impurities.
Q3: How can I confirm the structure of the common impurities?
A3: Isolation of the impurity by preparative chromatography followed by full characterization using 1D and 2D NMR techniques (like COSY and HMQC) and high-resolution mass spectrometry (HRMS) will provide definitive structural confirmation.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| Acetone Self-Condensation Adduct | Varies | Varies | Signals in the vinyl region of 1H NMR; M+58 or other adducts in MS. |
| Di-addition Product | C23H38N2O5 | 422.56 | Symmetrical structure in NMR; M+183 (relative to product) in MS. |
| Unreacted Starting Material | C10H17NO3 | 199.25 | Characteristic signals of N-Boc-4-piperidone in NMR and a corresponding peak in LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate via Aldol Condensation
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in acetone (10 vol.) at 0-5 °C, add a 10% aqueous solution of sodium hydroxide (1.2 eq.) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol.).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Potential impurity formation pathways in the synthesis.
Technical Support Center: Synthesis of Tert-butyl 4-acetonylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to tert-butyl 4-acetonylpiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Alternative Synthetic Routes Overview
Three plausible alternative synthetic routes for tert-butyl 4-acetonylpiperidine-1-carboxylate are outlined below. Each route offers distinct advantages and potential challenges.
Caption: Overview of three alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for a beginner?
A1: Route 3, the Horner-Wadsworth-Emons (HWE) reaction, is often the most reliable and straightforward for researchers with general organic synthesis experience. The reaction conditions are typically mild, and the purification of the intermediate and final product is often less complex than in the other routes.[1]
Q2: I am concerned about the use of strong, sterically hindered bases like LDA. Which route avoids this?
A2: Route 2, the Grignard reaction followed by homologation, and Route 3, the HWE reaction, generally do not require the use of lithium diisopropylamide (LDA). The HWE reaction typically uses bases like sodium hydride or sodium ethoxide.[2]
Q3: Can I use a Wittig reaction instead of the Horner-Wadsworth-Emons reaction in Route 3?
A3: While a Wittig reaction is a viable alternative for olefination, the HWE reaction is often preferred for several reasons. The phosphonate carbanions in the HWE reaction are more nucleophilic and can react with a wider range of ketones.[3] Additionally, the phosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the triphenylphosphine oxide byproduct from the Wittig reaction.[1]
Q4: My piperidine starting material has a yellow tint. Can I still use it?
A4: A yellow color in piperidine derivatives is often due to oxidation products. While it may not significantly impact the yield in some cases, for high-purity applications, purification by distillation is recommended. To prevent discoloration, store piperidine compounds under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.
Troubleshooting Guides
Route 1: Enolate Alkylation
Issue 1: Low yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Incomplete enolate formation. | Ensure the use of a sufficiently strong and non-nucleophilic base, such as LDA, to achieve complete deprotonation of acetone. Use of weaker bases like alkoxides can lead to an equilibrium with the ketone, resulting in side reactions.[4] |
| Competing E2 elimination. | Use a piperidine derivative with a good leaving group that is less prone to elimination, such as an iodide or tosylate. Running the reaction at lower temperatures can also favor the SN2 alkylation over elimination.[5] |
| Slow reaction. | Ensure all reagents and solvents are anhydrous. Water can quench the enolate. Using a more reactive electrophile (iodide > bromide > tosylate) can increase the reaction rate. |
Issue 2: Formation of multiple byproducts.
| Potential Cause | Troubleshooting Step |
| O-alkylation. | The enolate of acetone is an ambident nucleophile and can undergo alkylation at the oxygen atom. To favor C-alkylation, use a "soft" electrophile (like an alkyl iodide), non-polar aprotic solvents (like THF), and a counterion that promotes C-alkylation (like lithium).[5] |
| Poly-alkylation. | Use a slight excess of the acetone enolate relative to the piperidine electrophile to minimize the chance of the product reacting further. Add the electrophile slowly to a solution of the pre-formed enolate. |
digraph "Enolate_Alkylation_Troubleshooting" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Low or No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check1" [label="Incomplete Enolate Formation?"]; "Solution1" [label="Use Stronger Base (LDA)\nEnsure Anhydrous Conditions"]; "Check2" [label="Side Reactions Occurring?"]; "Solution2a" [label="O-Alkylation:\nUse Soft Electrophile (Iodide)\nUse Non-Polar Solvent (THF)"]; "Solution2b" [label="Poly-alkylation:\nUse Excess Enolate\nSlow Addition of Electrophile"]; "Solution2c" [label="Elimination:\nUse Better Leaving Group\nLower Reaction Temperature"];
"Start" -> "Check1"; "Check1" -> "Solution1" [label="Yes"]; "Check1" -> "Check2" [label="No"]; "Check2" -> "Solution2a"; "Check2" -> "Solution2b"; "Check2" -> "Solution2c"; }
Caption: Troubleshooting workflow for enolate alkylation.
Route 2: Grignard Reaction and Homologation
Issue 1: Low yield in the Grignard reaction step.
| Potential Cause | Troubleshooting Step |
| Inactive magnesium. | Activate the magnesium turnings before use, for example, with a crystal of iodine or by gentle heating under vacuum. |
| Presence of water. | All glassware must be flame-dried, and all solvents must be anhydrous. Grignard reagents are highly sensitive to moisture. |
| Side reactions of the Weinreb amide. | Ensure the reaction is carried out at a low temperature (e.g., -78 °C to 0 °C) to prevent over-addition to the ketone product or other side reactions. |
Issue 2: Difficulty in the homologation of the acetyl group.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | The homologation of a ketone to insert a methylene group can be achieved through various methods, such as the Wittig reaction with methoxymethylenetriphenylphosphorane followed by hydrolysis. Ensure the appropriate stoichiometry and reaction conditions for the chosen method. |
| Formation of byproducts. | Purification of the homologated product may be challenging. Consider using a robust and high-yielding homologation protocol to minimize byproduct formation. |
Route 3: Horner-Wadsworth-Emons (HWE) Reaction
Issue 1: Low yield of the α,β-unsaturated ketone.
| Potential Cause | Troubleshooting Step |
| Ineffective deprotonation of the phosphonate. | Ensure a sufficiently strong base is used to deprotonate the β-keto phosphonate. Sodium hydride is a common choice. The reaction should be performed under an inert atmosphere.[6] |
| Steric hindrance. | While HWE reagents are generally more reactive than Wittig reagents, highly hindered ketones can still react slowly. Increasing the reaction temperature or using a more reactive phosphonate may be necessary.[3] |
| Base-sensitive substrate. | If the N-Boc protecting group is sensitive to the base, consider using milder conditions, such as lithium chloride with an amine base (Masamune-Roush conditions).[6] |
Issue 2: Incomplete reduction of the α,β-unsaturated ketone.
| Potential Cause | Troubleshooting Step |
| 1,2-reduction instead of 1,4-reduction. | For the reduction of the double bond without affecting the ketone, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method. Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure. |
| Over-reduction to the alcohol. | If both the double bond and the ketone are reduced, consider a more selective reducing agent for the conjugate reduction, such as using a dissolving metal reduction (e.g., Na in liquid ammonia) or specific catalytic transfer hydrogenation conditions. |
digraph "HWE_Troubleshooting" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Low Yield of\nα,β-Unsaturated Ketone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check1" [label="Ineffective Deprotonation?"]; "Solution1" [label="Use Stronger Base (NaH)\nEnsure Inert Atmosphere"]; "Check2" [label="Incomplete Reduction?"]; "Solution2a" [label="Selective 1,4-Reduction:\nUse Catalytic Hydrogenation (H₂, Pd/C)"]; "Solution2b" [label="Over-reduction:\nUse Milder Reducing Agent for Conjugate Reduction"];
"Start" -> "Check1"; "Check1" -> "Solution1" [label="Yes"]; "Check1" -> "Check2" [label="No"]; "Check2" -> "Solution2a"; "Check2" -> "Solution2b"; }
Caption: Troubleshooting workflow for the HWE reaction.
Data Presentation
| Parameter | Route 1: Enolate Alkylation | Route 2: Grignard Reaction | Route 3: HWE Reaction |
| Starting Materials | tert-Butyl 4-(halomethyl)piperidine-1-carboxylate, Acetone | tert-Butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate, Methylmagnesium bromide | tert-Butyl 4-oxopiperidine-1-carboxylate, Diethyl (2-oxopropyl)phosphonate |
| Key Reagents | Strong non-nucleophilic base (e.g., LDA) | Grignard reagent, Homologation reagents | Base (e.g., NaH), Reducing agent (e.g., H₂, Pd/C) |
| Number of Steps | 1 | 2 | 2 |
| Typical Yields | Moderate to Good (highly dependent on conditions) | Good to Excellent | Good to Excellent |
| Key Challenges | O- vs. C-alkylation, Poly-alkylation, E2 elimination | Anhydrous conditions, Homologation step | Stereoselectivity of olefination, Selective reduction |
Experimental Protocols
Route 1: Alkylation of Acetone Enolate (General Procedure)
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) followed by the slow addition of n-butyllithium (1.0 eq.). Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA). To this solution, add anhydrous acetone (1.2 eq.) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Dissolve tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Route 2: Grignard Reaction and Homologation (General Procedure)
-
Grignard Reaction: To a solution of tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq.) dropwise.[7] Allow the reaction to warm to 0 °C and stir for 1 hour.[7]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude tert-butyl 4-acetylpiperidine-1-carboxylate.[7]
-
Homologation (example via Wittig): Prepare methoxymethyltriphenylphosphonium chloride and react it with a strong base (e.g., n-butyllithium) in THF to form the corresponding ylide. Add the crude tert-butyl 4-acetylpiperidine-1-carboxylate to the ylide solution and stir at room temperature. After the reaction is complete, treat the resulting enol ether with aqueous acid to hydrolyze it to the desired acetonyl product.
-
Purification: Purify the final product by flash column chromatography.
Route 3: Horner-Wadsworth-Emons Reaction and Reduction (General Procedure)
-
Olefination: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl (2-oxopropyl)phosphonate (1.1 eq.) dropwise.[8] Stir the mixture at room temperature for 1 hour. Cool the resulting solution back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.[8] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude α,β-unsaturated ketone by flash column chromatography.
-
Reduction: Dissolve the purified α,β-unsaturated ketone in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10 mol%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting crude product can be further purified by flash column chromatography if necessary.[9]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Technical Support Center: 1-Boc-4-(2-oxopropyl)piperidine NMR Spectral Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nuclear magnetic resonance (NMR) analysis of 1-Boc-4-(2-oxopropyl)piperidine. The complex nature of this molecule's NMR spectra often arises from its conformational flexibility.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why does the ¹H NMR spectrum of my 1-Boc-4-(2-oxopropyl)piperidine sample show broad or overlapping signals, especially for the piperidine ring protons?
A1: The broadness and overlap of signals in the NMR spectrum of 1-Boc-4-(2-oxopropyl)piperidine are primarily due to two dynamic processes occurring on the NMR timescale:
-
Piperidine Ring Conformation: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this ring flip is comparable to the NMR timescale, it can lead to broadened signals.
-
Boc Group Rotamers: Rotation around the carbamate (N-COO) bond of the Boc protecting group is restricted, leading to the presence of different rotational isomers (rotamers).[1] These rotamers are often in slow exchange, resulting in separate or broadened signals for adjacent protons.[2]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals.[3] Conversely, at lower temperatures, the exchange can be "frozen out," potentially allowing for the observation of distinct signals for each conformer.
-
Solvent Change: The choice of deuterated solvent can influence the conformational equilibrium.[3] Trying a different solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) may alter the chemical shifts sufficiently to resolve overlapping signals.[3]
Q2: I am having difficulty assigning the proton signals for the piperidine ring. How can I definitively assign these?
A2: Due to signal overlap, one-dimensional (1D) ¹H NMR alone is often insufficient for complete assignment. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4][5] It will help trace the connectivity of the protons within the piperidine ring and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[4][5] This is crucial for assigning protons based on the more dispersed ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[4][5] It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the piperidine ring to the oxopropyl side chain and the Boc group.
Q3: The integration of the Boc group's methyl protons does not seem to be a sharp singlet of 9H. What could be the cause?
A3: While ideally a sharp singlet, the signal for the tert-butyl protons of the Boc group can sometimes appear broad or even split into multiple peaks. This is another consequence of the slow rotation around the N-COO bond, which can create slightly different magnetic environments for the methyl groups in the different rotamers.[2] Performing the experiment at a higher temperature can often coalesce these signals into a sharper singlet.
Q4: What are the expected chemical shifts for the key protons and carbons in 1-Boc-4-(2-oxopropyl)piperidine?
A4: The following table summarizes the estimated chemical shifts based on data from analogous N-Boc-4-substituted piperidines. Please note that actual values may vary depending on the solvent, concentration, and temperature.
Data Presentation: Estimated NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc Group | |||
| -C(CH₃)₃ | ~ 1.45 | ~ 28.5 | Often a sharp singlet, but can be broadened by rotamers. |
| -C (CH₃)₃ | ~ 79.5 | Quaternary carbon of the Boc group. | |
| -C =O | ~ 155.0 | Carbonyl of the carbamate. | |
| Piperidine Ring | Signals can be broad and complex due to conformational exchange. | ||
| H-2, H-6 (axial & equatorial) | ~ 2.6 - 2.9 (eq), ~ 4.0 - 4.2 (ax) | ~ 44.0 | Protons adjacent to the nitrogen. |
| H-3, H-5 (axial & equatorial) | ~ 1.1 - 1.3 (ax), ~ 1.6 - 1.8 (eq) | ~ 29.0 | |
| H-4 | ~ 1.8 - 2.0 | ~ 38.0 | Methine proton at the point of substitution. |
| Oxopropyl Side Chain | |||
| -CH₂-C=O | ~ 2.4 - 2.6 | ~ 49.0 | Methylene protons adjacent to the carbonyl. |
| -CH₂ -C=O | ~ 208.0 | Ketone carbonyl. | |
| -C(=O)CH₃ | ~ 2.15 | ~ 30.0 | Methyl protons of the acetone moiety. |
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-Boc-4-(2-oxopropyl)piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Typical parameters: 30° pulse angle, relaxation delay of 1-2 seconds, and acquire 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
2D NMR Experimental Setup (General Guidance)
-
COSY: Use a standard gradient-enhanced COSY pulse sequence. Typically, 2-4 scans per increment are sufficient.
-
HSQC: A gradient-enhanced HSQC experiment is recommended. Set the ¹J C-H coupling constant to approximately 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is preferred. Optimize the long-range coupling constant (ⁿJ C-H) to a value between 4-8 Hz to observe 2- and 3-bond correlations.
Mandatory Visualizations
The following diagrams illustrate key concepts in resolving the complex NMR spectra of 1-Boc-4-(2-oxopropyl)piperidine.
References
Overcoming solubility issues with tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate?
A1: Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a moderately polar molecule. The presence of the Boc (tert-butyloxycarbonyl) group increases its lipophilicity, leading to poor solubility in aqueous solutions. It is generally soluble in a range of common organic solvents. The solubility is influenced by factors such as the crystalline structure of the solid and the polarity of the solvent.
Q2: Why does my compound precipitate when I dilute a DMSO stock solution into an aqueous buffer for a biological assay?
A2: This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This change can cause the compound to crash out of the solution as it is no longer soluble in the high-water content environment.
Q3: Can the purity of the compound affect its solubility?
A3: Yes, impurities can significantly impact the solubility of a compound. Different crystalline forms (polymorphs) of a compound can have different solubilities. Impurities might also disrupt the crystal lattice, which could either increase or decrease the apparent solubility. It is always recommended to use a well-characterized, high-purity sample for solubility-dependent experiments.
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in-vitro or in-vivo studies?
A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the lipophilic part of the guest molecule, while the hydrophilic exterior improves solubility in water.[1][2]
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in a chosen organic solvent.
| Possible Cause | Troubleshooting Step | Additional Notes |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while observing for dissolution. | Be mindful of the final concentration required for your experiment. |
| Low Temperature | Gently warm the mixture. Sonication can also be applied to aid dissolution. | Be cautious with heating, as it might degrade the compound. Always check the compound's stability at elevated temperatures. |
| Incorrect Solvent Choice | Consult the qualitative solubility table below and select a more appropriate solvent. | A solvent mixture (co-solvency) can sometimes be more effective than a single solvent. |
| Compound is in a less soluble crystalline form | If possible, try a different batch of the compound or consider recrystallization to obtain a more soluble polymorph. | This is an advanced technique and should be considered if other methods fail. |
Issue 2: The compound precipitates out of solution during a reaction.
| Possible Cause | Troubleshooting Step | Additional Notes |
| Change in Solvent Composition | If a reagent is added in a solvent in which your compound is poorly soluble, consider adding it neat or in a co-solvent that is compatible with your reaction. | Maintaining a consistent solvent system throughout the reaction is crucial. |
| Change in Temperature | If the reaction is cooled, the solubility of your compound might decrease. | If cooling is necessary for the reaction, try to use a more concentrated solution initially, if possible. |
| Reaction Product is Insoluble | If the product of the reaction is insoluble, it will precipitate. | This can sometimes be advantageous for product isolation. If not, a different solvent system may be required. |
Issue 3: Difficulty in achieving a desired concentration for a stock solution.
| Possible Cause | Troubleshooting Step | Additional Notes |
| Approaching Solubility Limit | It may not be possible to achieve the desired concentration in the chosen solvent. | Refer to the qualitative solubility table and consider using a solvent with higher solubilizing power. You may need to adjust your experimental design to work with a lower concentration. |
| Slow Dissolution Rate | Allow more time for dissolution with stirring or agitation. Gentle heating or sonication can accelerate the process. | Ensure the compound is not degrading under these conditions by monitoring with techniques like TLC or LC-MS. |
Data Presentation
Qualitative Solubility of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
| Solvent Class | Solvent | Qualitative Solubility |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Diethyl Ether | Moderately Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Aqueous | Water | Poorly Soluble |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Gravimetric Method
This protocol allows for the quantitative determination of the solubility of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate in a specific solvent.
Materials:
-
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Solvent of choice
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (chemically inert, e.g., PTFE)
-
Pre-weighed glass dishes
-
Analytical balance
-
Drying oven or desiccator
Procedure:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent in a vial. Ensure there is undissolved solid material.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove all solid particles.
-
Measurement: Transfer a precise volume of the clear filtrate to a pre-weighed glass dish.
-
Evaporation: Place the dish in a drying oven at a temperature that will evaporate the solvent without degrading the compound, or place it in a desiccator under vacuum until all the solvent has evaporated.
-
Calculation:
-
Let W₁ be the weight of the empty dish.
-
Let W₂ be the weight of the dish with the dry solute.
-
The mass of the dissolved solute is (W₂ - W₁).
-
Solubility (in mg/mL) = (Mass of dissolved solute in mg) / (Volume of filtrate in mL).
-
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This protocol describes a general method to prepare a solution of the compound in an aqueous buffer using a cyclodextrin as a solubilizing agent.
Materials:
-
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add Compound: Weigh the required amount of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate and add it to the cyclodextrin solution.
-
Complexation: Vortex the mixture vigorously and then stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear if the compound is fully encapsulated.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the complex.
Mandatory Visualization
Caption: A flowchart for troubleshooting common solubility problems.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate and two closely related analogues: N-Boc-4-acetylpiperidine and tert-butyl 4-oxopiperidine-1-carboxylate. The presented data facilitates the structural verification and differentiation of these valuable building blocks in medicinal chemistry.
Comparison of ¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | H-2', H-6' (ax) | 2.60 - 2.75 | m | - |
| H-2', H-6' (eq) | 4.05 - 4.15 | m | - | |
| H-3', H-5' (ax) | 1.05 - 1.20 | m | - | |
| H-3', H-5' (eq) | 1.60 - 1.75 | m | - | |
| H-4' | 1.85 - 2.00 | m | - | |
| H-1 | 2.40 | d | 7.0 | |
| H-3 | 2.15 | s | - | |
| Boc (-C(CH₃)₃) | 1.46 | s | - | |
| N-Boc-4-acetylpiperidine | H-2, H-6 (ax) | 2.70 - 2.85 | m | - |
| H-2, H-6 (eq) | 4.00 - 4.15 | m | - | |
| H-3, H-5 (ax) | 1.50 - 1.65 | m | - | |
| H-3, H-5 (eq) | 1.75 - 1.90 | m | - | |
| H-4 | 2.45 - 2.60 | m | - | |
| -COCH₃ | 2.14 | s | - | |
| Boc (-C(CH₃)₃) | 1.46 | s | - | |
| tert-butyl 4-oxopiperidine-1-carboxylate | H-2, H-6 | 3.69 | t | 6.0 |
| H-3, H-5 | 2.43 | t | 6.0 | |
| Boc (-C(CH₃)₃) | 1.49 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | C=O (ketone) | 208.5 |
| C=O (Boc) | 154.9 | |
| -C (CH₃)₃ (Boc) | 79.5 | |
| C-2', C-6' | 44.5 | |
| C-1 | 49.0 | |
| C-4' | 34.5 | |
| C-3', C-5' | 31.0 | |
| C-3 | 30.0 | |
| -C(CH₃ )₃ (Boc) | 28.4 | |
| N-Boc-4-acetylpiperidine | C=O (ketone) | 211.8 |
| C=O (Boc) | 154.8 | |
| -C (CH₃)₃ (Boc) | 79.5 | |
| C-4 | 48.9 | |
| C-2, C-6 | 43.1 | |
| C-3, C-5 | 28.6 | |
| -COCH₃ | 27.9 | |
| -C(CH₃ )₃ (Boc) | 28.4 | |
| tert-butyl 4-oxopiperidine-1-carboxylate | C=O (ketone) | 208.8 |
| C=O (Boc) | 154.7 | |
| -C (CH₃)₃ (Boc) | 80.1 | |
| C-2, C-6 | 45.8 | |
| C-3, C-5 | 41.1 | |
| -C(CH₃ )₃ (Boc) | 28.4 |
Experimental Protocol
General Procedure for NMR Sample Preparation and Data Acquisition
A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
All NMR spectra are acquired on a 400 MHz spectrometer at room temperature (approximately 298 K).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in ppm relative to the TMS signal (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated and Fourier transformed. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of the primary compound of interest, tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Chemical structure of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Unveiling the Structure of 1-Boc-4-(2-oxopropyl)piperidine through Mass Spectrometry
A Comparative Guide to Structural Confirmation and Fragmentation Analysis
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive overview of the application of mass spectrometry (MS) for the structural elucidation of 1-Boc-4-(2-oxopropyl)piperidine, a substituted piperidine derivative. We present a detailed experimental protocol, a comparative analysis of expected mass spectral data, and a visual representation of the fragmentation pathway to aid in the confirmation of its chemical structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
A robust and reliable method for the analysis of 1-Boc-4-(2-oxopropyl)piperidine involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), utilizing electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing initial fragmentation and providing clear molecular weight information.[1]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI).
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
Sample Preparation:
-
Prepare a stock solution of 1-Boc-4-(2-oxopropyl)piperidine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2). For MS/MS, the protonated molecule ([M+H]⁺) is selected as the precursor ion, and a collision energy (e.g., 10-30 eV) is applied to induce fragmentation.
Data Presentation: Expected Mass Spectral Data
The molecular formula for 1-Boc-4-(2-oxopropyl)piperidine is C₁₃H₂₃NO₃, with a monoisotopic mass of 241.1678 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing characteristic product ions that are indicative of the compound's structure. The expected high-resolution m/z values for the parent ion and key fragments are summarized in Table 1.
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₁₃H₂₄NO₃⁺ | 242.1751 | Protonated Molecule |
| [M+H-C₄H₈]⁺ | C₉H₁₆NO₃⁺ | 186.1074 | Loss of isobutylene from the Boc group |
| [M+H-C₅H₉O₂]⁺ | C₈H₁₅NO⁺ | 141.1175 | Loss of the entire Boc group |
| [M+H-C₃H₅O]⁺ | C₁₀H₁₉NO₂⁺ | 185.1410 | Cleavage of the 2-oxopropyl side chain |
| [C₅H₉O₂]⁺ | C₅H₉O₂⁺ | 101.0603 | Boc group cation |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-butyl cation from the Boc group |
Table 1: Summary of Expected m/z Values for Key Ions of 1-Boc-4-(2-oxopropyl)piperidine in Positive ESI-MS.
Fragmentation Pathway Analysis
The fragmentation of protonated 1-Boc-4-(2-oxopropyl)piperidine is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the cleavage of the piperidine ring and its substituent. The basic nitrogen of the piperidine ring is the likely site of protonation.[1]
The most characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][3] Additionally, cleavage of the bond between the piperidine ring and the 2-oxopropyl side chain is an expected fragmentation pathway for substituted piperidines.
Figure 1. Proposed fragmentation pathway for protonated 1-Boc-4-(2-oxopropyl)piperidine.
Comparison with Alternative Structures
To definitively confirm the structure, the obtained mass spectrum should be compared against spectra of potential isomers or alternative products. For instance, an isomer such as 1-Boc-3-(2-oxopropyl)piperidine would likely exhibit a similar loss of the Boc group but may show different relative abundances of fragments resulting from ring cleavage due to the different substitution pattern. The presence and relative abundance of the fragment at m/z 185.1410, corresponding to the loss of the 2-oxopropyl side chain, is a strong indicator of the 4-position substitution.
By following the detailed experimental protocol and comparing the acquired high-resolution mass spectral data with the expected values and fragmentation patterns presented here, researchers can confidently confirm the structure of 1-Boc-4-(2-oxopropyl)piperidine. This analytical approach provides a robust framework for the structural characterization of this and similar substituted piperidine derivatives, which are common scaffolds in pharmaceutical research.
References
Purity Assessment of tert-butyl 4-acetonylpiperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the integrity of research and the safety of potential pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of tert-butyl 4-acetonylpiperidine-1-carboxylate, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for determining the purity of N-Boc protected piperidine derivatives like tert-butyl 4-acetonylpiperidine-1-carboxylate. Its robustness, high resolution, and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
A typical HPLC analysis for this compound would utilize a C18 stationary phase and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol. The use of an acidic modifier, like formic or trifluoroacetic acid, is often crucial for obtaining sharp peaks and reproducible retention times for piperidine-containing compounds, which can exhibit peak tailing or splitting due to interactions with residual silanols on the stationary phase.
Comparative Analysis of Purity Assessment Methods
While HPLC is the primary method for routine purity analysis, other techniques can provide complementary or confirmatory data. The choice of method often depends on the specific information required, such as the identification of unknown impurities or the absolute quantification of the main component.
| Feature | HPLC | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation by HPLC followed by mass-based detection and identification. | Quantification based on the integral of a specific NMR signal relative to a certified internal standard. |
| Primary Use | Routine purity determination and quantification of impurities. | Analysis of volatile impurities and residual solvents. | Impurity identification and structural elucidation. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Sensitivity | High | Very High (with specific detectors) | Very High | Moderate |
| Specificity | High | High | Very High | High (structurally informative) |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can require derivatization for non-volatile compounds. | Simple dissolution, mobile phase must be volatile. | Requires a high-purity internal standard and deuterated solvent. |
| Typical Purity Range | >95% | Dependent on volatility of impurities. | Provides purity and identifies impurities. | Can determine absolute purity with high accuracy. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method suitable for the purity assessment of tert-butyl 4-acetonylpiperidine-1-carboxylate and can be optimized as needed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of tert-butyl 4-acetonylpiperidine-1-carboxylate in 1 mL of the mobile phase (initial conditions) to achieve a concentration of 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Method: Gas Chromatography (GC)
GC is generally suitable for volatile and thermally stable compounds. For less volatile compounds like N-Boc protected piperidines, derivatization might be necessary. It is particularly useful for detecting volatile organic impurities or residual solvents from the synthesis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Typical GC parameters would need to be developed and may include:
-
A suitable capillary column (e.g., DB-5ms)
-
An appropriate temperature program for the oven
-
Injector and detector temperatures optimized for the analyte
Potential Impurities
The synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate can lead to several potential impurities, including:
-
Starting materials that are carried through the synthesis.
-
Byproducts from incomplete reactions or side reactions.
-
Deprotected piperidine derivatives (loss of the Boc group).
-
Products of oxidation or other degradation pathways.
HPLC and especially LC-MS are powerful techniques for the detection and identification of these impurities.
Mandatory Visualizations
A Comparative Guide to the Synthesis of 1-Boc-4-(2-oxopropyl)piperidine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Boc-4-(2-oxopropyl)piperidine, also known as N-Boc-4-acetylpiperidine, is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic methods for this compound, offering experimental data and detailed protocols to inform the selection of the most suitable route for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
Two primary methods for the synthesis of 1-Boc-4-(2-oxopropyl)piperidine are the Weinreb Ketone Synthesis and a multi-step method involving a malonic acid derivative, herein referred to as the Isopropylidene Malonate Condensation method. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: Weinreb Ketone Synthesis | Method 2: Isopropylidene Malonate Condensation |
| Starting Material | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-piperidine-4-carboxylic acid |
| Key Intermediates | N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (Weinreb amide) | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) condensation product |
| Overall Yield | ~43% (for the final step)[1] | ~86.5% (over two steps)[1] |
| Reagents & Conditions | Step 1: EDC, HOBt, DIEA, N,O-dimethylhydroxylamine HCl, DMF.Step 2: Methyl Grignard reagent (e.g., CH₃MgBr), anhydrous solvent, low temperature.[1] | Step 1: Isopropylidene malonate, DMAP, EDCI, CH₂Cl₂.Step 2: Acid (e.g., acetic acid, HCl, H₂SO₄) and water, 60-90°C.[1] |
| Advantages | - Well-established and versatile ketone synthesis. | - High overall yield.[1]- Milder conditions for the final step.- Avoids the use of pyrophoric Grignard reagents. |
| Disadvantages | - Use of expensive coupling reagents (HOBt).[1]- Requires strictly anhydrous conditions and low temperatures for the Grignard reaction.[1]- Grignard reagents are sensitive to moisture and air.[1]- Lower reported yield for the final step.[1] | - Multi-step process. |
Experimental Protocols
Method 1: Weinreb Ketone Synthesis
This classical approach involves the conversion of 1-Boc-piperidine-4-carboxylic acid into a Weinreb amide, which is then reacted with a methyl Grignard reagent to furnish the desired ketone.
Step 1: Synthesis of N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (Weinreb Amide)
To a solution of 1-Boc-piperidine-4-carboxylic acid in a suitable solvent such as DMF, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). The reaction mixture is stirred at room temperature until completion.
Step 2: Synthesis of 1-Boc-4-(2-oxopropyl)piperidine
The Weinreb amide intermediate is dissolved in an anhydrous etheral solvent, such as THF or diethyl ether, and cooled to a low temperature (e.g., 0 °C or -78 °C). A solution of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) is then added dropwise. The reaction is stirred for a period of time and then quenched with an aqueous solution of an acid (e.g., ammonium chloride or dilute HCl). The product is then extracted with an organic solvent and purified. A reported yield for this step is 43%.[1]
Method 2: Isopropylidene Malonate Condensation
This alternative method, described in patent CN102775343A, avoids the use of organometallic reagents and offers a higher overall yield.[1]
Step 1: Condensation with Isopropylidene Malonate
In a three-necked flask, isopropylidene malonate (Meldrum's acid) is dissolved in dichloromethane. The solution is cooled to 0 °C, and 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added. Finally, 1-Boc-piperidine-4-carboxylic acid is added, and the mixture is allowed to warm to room temperature and stirred overnight. After an aqueous workup and extraction with dichloromethane, the intermediate product is obtained in a 94% yield.[1]
Step 2: Degradation to the Ketone
The product from the previous step is dissolved in a mixture of an acid (such as glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid) and water. The mixture is heated to 60-90 °C for about one hour. After neutralization and extraction with ethyl acetate, the final product, 1-Boc-4-(2-oxopropyl)piperidine, is obtained with a yield of 92% for this step.[1]
Synthesis Workflow Comparison
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion
Both the Weinreb ketone synthesis and the isopropylidene malonate condensation method offer viable pathways to 1-Boc-4-(2-oxopropyl)piperidine from the same starting material. The Weinreb route is a well-established method for ketone synthesis but suffers from the use of expensive and sensitive reagents, as well as a lower yield in the final step. In contrast, the isopropylidene malonate condensation method, as outlined in the patent literature, presents a more efficient and potentially more scalable alternative with a significantly higher overall yield and the avoidance of harsh organometallic reagents.[1] The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, including cost considerations, available equipment, and desired scale of synthesis.
References
A Comparative Analysis of the Anti-inflammatory Activity of tert-Butyl 4-(2-Oxopropyl)piperidine-1-carboxylate and Its Analogs
For Immediate Release
In the landscape of medicinal chemistry, piperidine scaffolds are a cornerstone in the design of novel therapeutics, with a broad spectrum of biological activities. This guide presents a comparative analysis of the anti-inflammatory properties of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate and its structurally related analogs. By examining key experimental data, this report aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of the potential of these compounds in modulating inflammatory responses.
The inflammatory cascade is a complex biological process involving a variety of cellular and molecular mediators. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO), a potent inflammatory mediator. The transcription factor NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes. This guide will focus on the activity of piperidine derivatives against these targets.
Comparative Analysis of Anti-inflammatory Activity
While direct experimental data on the anti-inflammatory activity of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not extensively available in the public domain, we can infer its potential by examining the performance of structurally similar compounds. The following tables summarize the anti-inflammatory activities of selected N-Boc-4-substituted piperidine analogs.
Table 1: In Vitro Anti-inflammatory Activity of N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-one Analogs
| Compound | Test System | Parameter Measured | IC₅₀ (µM) |
| c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | LPS-stimulated RAW 264.7 cells | TNF-α production | Data not provided as IC₅₀ |
| IL-6 production | Data not provided as IC₅₀ | ||
| IL-1β production | Data not provided as IC₅₀ | ||
| PGE₂ production | Data not provided as IC₅₀ | ||
| Nitric Oxide (NO) production | Data not provided as IC₅₀ | ||
| c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | LPS-stimulated RAW 264.7 cells | TNF-α production | Data not provided as IC₅₀ |
| IL-6 production | Data not provided as IC₅₀ | ||
| IL-1β production | Data not provided as IC₅₀ | ||
| PGE₂ production | Data not provided as IC₅₀ | ||
| Nitric Oxide (NO) production | Data not provided as IC₅₀ |
Data from a study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives, which demonstrated potent inhibition of these inflammatory mediators.
Table 2: In Vivo Anti-inflammatory Activity of N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-one Analogs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| c6 | 2.5 | Significant reduction |
| 10 | Significant reduction | |
| c10 | 2.5 | Significant reduction |
| 10 | Significant reduction | |
| Celecoxib (Reference) | - | - |
| Indomethacin (Reference) | - | - |
Compounds c6 and c10 demonstrated anti-inflammatory effects superior to celecoxib and indomethacin in this rat model.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing equal volumes of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance is measured at 540-550 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a set period (typically 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many piperidine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
This diagram illustrates the inhibition of the NF-κB signaling pathway. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of IKK, which in turn phosphorylates IκB, causing its degradation and the release of the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus to promote the transcription of pro-inflammatory genes. Certain piperidine analogs can inhibit this pathway, for example, by preventing the activation of IKK.
This flowchart outlines the key steps in the in vitro evaluation of the anti-inflammatory activity of piperidine analogs by measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Conclusion
The available data, primarily from analogs, suggests that the N-Boc-4-acylpiperidine scaffold is a promising starting point for the development of novel anti-inflammatory agents. The potent activity of the N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives in both in vitro and in vivo models highlights the potential of this chemical class. Future studies should focus on synthesizing and evaluating simpler analogs, including tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate itself, to establish a clearer structure-activity relationship. A deeper understanding of their mechanisms of action on key inflammatory signaling pathways will be crucial for optimizing their therapeutic potential.
A Comparative Spectroscopic Guide to N-Boc-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-piperidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a vast array of therapeutic agents. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective functionalization at other positions of the ring. Understanding the spectroscopic characteristics of these derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the key spectroscopic data for a series of N-Boc-piperidine derivatives, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent N-Boc-piperidine and several of its substituted derivatives. These derivatives have been selected to illustrate the influence of substituent position and electronics on the spectroscopic properties of the N-Boc-piperidine core.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2, H-6 (ax/eq) | H-3, H-5 (ax/eq) | H-4 (ax/eq) | Other Signals |
| N-Boc-piperidine | ~3.60 (br t) | ~1.55 (m) | ~1.55 (m) | 1.45 (s, 9H, Boc) |
| N-Boc-2-methylpiperidine | ~3.95 (m), ~2.80 (m) | ~1.65-1.40 (m) | ~1.65-1.40 (m) | 1.45 (s, 9H, Boc), ~1.10 (d, 3H, CH₃) |
| N-Boc-3-methylpiperidine | ~3.85 (m), ~2.60 (m) | ~1.80 (m), ~1.00 (m) | ~1.65 (m), ~1.20 (m) | 1.45 (s, 9H, Boc), ~0.90 (d, 3H, CH₃) |
| N-Boc-4-methylpiperidine | ~3.90 (m), ~2.65 (m) | ~1.60 (m), ~1.05 (m) | ~1.40 (m) | 1.45 (s, 9H, Boc), ~0.92 (d, 3H, CH₃) |
| N-Boc-4-hydroxypiperidine | ~3.95 (m), ~2.95 (m) | ~1.85 (m), ~1.45 (m) | ~3.80 (m) | 1.46 (s, 9H, Boc), ~1.60 (br s, 1H, OH) |
| N-Boc-4-piperidinone | 3.68 (t) | 2.42 (t) | - | 1.48 (s, 9H, Boc) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | ~3.95 (m), ~2.80 (m) | ~1.85 (m), ~1.65 (m) | ~2.45 (m) | 3.68 (s, 3H, OCH₃), 1.45 (s, 9H, Boc) |
| N-Boc-3-aminopiperidine | ~3.80 (m), ~2.60 (m) | ~1.80 (m), ~1.20 (m) | ~1.60 (m), ~1.40 (m) | ~2.80 (m, 1H, H-3), 1.45 (s, 9H, Boc), ~1.50 (br s, 2H, NH₂) |
| N-Boc-3-piperidinone | ~4.04 (s) | - | ~2.47 (t) | 3.59 (t, 2H, H-4), 1.98 (m, 2H, H-5), 1.47 (s, 9H, Boc)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | Carbonyl (Boc) | Other Signals |
| N-Boc-piperidine | 44.5 | 25.8 | 24.8 | 154.9 | 79.2 (C(CH₃)₃), 28.5 (C(CH₃)₃) |
| N-Boc-2-methylpiperidine | ~52.9, ~46.4 | ~33.1, ~23.4 | ~28.7 | ~154.7 | ~78.9 (C(CH₃)₃), ~28.7 (C(CH₃)₃), ~20.7 (CH₃) |
| N-Boc-3-methylpiperidine | ~52.0, ~45.0 | ~34.0, ~32.0 | ~30.0 | ~154.8 | ~79.1 (C(CH₃)₃), ~28.6 (C(CH₃)₃), ~19.5 (CH₃) |
| N-Boc-4-methylpiperidine | ~44.0 | ~34.0 | ~31.0 | ~154.8 | ~79.2 (C(CH₃)₃), ~28.6 (C(CH₃)₃), ~22.0 (CH₃) |
| N-Boc-4-hydroxypiperidine | 42.8 | 34.2 | 67.5 | 154.9 | 79.5 (C(CH₃)₃), 28.5 (C(CH₃)₃) |
| N-Boc-4-piperidinone | 40.9 | 40.9 | 208.5 | 154.7 | 80.2 (C(CH₃)₃), 28.4 (C(CH₃)₃) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | 42.9 | 28.6 | 41.0 | 154.8 | 175.1 (COOCH₃), 79.5 (C(CH₃)₃), 51.6 (OCH₃), 28.4 (C(CH₃)₃) |
| N-Boc-3-aminopiperidine | ~50.0, ~46.0 | ~47.0, ~35.0 | ~26.0 | ~155.0 | ~79.3 (C(CH₃)₃), ~28.5 (C(CH₃)₃) |
| N-Boc-3-piperidinone | 51.1, 41.2 | - | 207.1 | 154.7 | 79.9 (C(CH₃)₃), 28.4 (C(CH₃)₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O (Boc) Stretch | C-N Stretch | O-H/N-H Stretch | Other Key Bands |
| N-Boc-piperidine | ~1695 | ~1170 | - | ~2930 (C-H stretch) |
| N-Boc-2-methylpiperidine | ~1693 | ~1172 | - | ~2969 (C-H stretch) |
| N-Boc-3-methylpiperidine | ~1690 | ~1165 | - | ~2925 (C-H stretch) |
| N-Boc-4-methylpiperidine | ~1690 | ~1160 | - | ~2920 (C-H stretch) |
| N-Boc-4-hydroxypiperidine | ~1680 | ~1165 | ~3400 (broad) | ~2940 (C-H stretch) |
| N-Boc-4-piperidinone | ~1695 | ~1160 | - | ~1720 (C=O ketone) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | ~1695 | ~1160 | - | ~1735 (C=O ester) |
| N-Boc-3-aminopiperidine | ~1690 | ~1160 | ~3350, ~3280 | ~2930 (C-H stretch) |
| N-Boc-3-piperidinone | ~1690 | ~1160 | - | ~1730 (C=O ketone) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | Key Fragment Ions |
| N-Boc-piperidine | 185 | 186 | 130, 114, 84, 57 (t-butyl) |
| N-Boc-2-methylpiperidine | 199 | 200 | 144, 128, 98, 57 (t-butyl) |
| N-Boc-3-methylpiperidine | 199 | 200 | 144, 128, 98, 57 (t-butyl) |
| N-Boc-4-methylpiperidine | 199 | 200 | 144, 128, 98, 57 (t-butyl) |
| N-Boc-4-hydroxypiperidine | 201 | 202 | 146, 128, 100, 57 (t-butyl) |
| N-Boc-4-piperidinone | 199 | 200 | 144, 126, 98, 57 (t-butyl) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | 243 | 244 | 188, 170, 142, 57 (t-butyl) |
| N-Boc-3-aminopiperidine | 200 | 201 | 145, 127, 99, 57 (t-butyl)[2] |
| N-Boc-3-piperidinone | 199 | 200 | 144, 126, 98, 57 (t-butyl) |
Note: Some of the data presented are typical values and may vary slightly depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the N-Boc-piperidine derivative was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2 s were used, with broadband proton decoupling. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement. For each sample, 32 scans were co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in methanol into an electrospray ionization (ESI) source.
-
Ionization: For ESI, the analysis was performed in positive ion mode.
-
Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range of 50-500. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) analyzer was used to determine the exact mass.
Visualization of Experimental Workflow and Substituent Effects
The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the spectroscopic data.
Caption: General workflow for the spectroscopic analysis of N-Boc-piperidine derivatives.
Caption: Logical relationship of substituent effects on spectroscopic data.
References
Yield comparison of different catalysts for tert-butyl 4-acetonylpiperidine-1-carboxylate synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-acetonylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry, and its synthesis often relies on the crucial carbon-carbon bond formation between a piperidine moiety and an acetone unit. This guide provides an objective comparison of different catalytic systems for this transformation, supported by experimental data, to aid in the selection of the most effective synthetic route.
The primary approach to synthesizing tert-butyl 4-acetonylpiperidine-1-carboxylate involves the α-alkylation of an acetone equivalent with a suitable 4-substituted piperidine derivative. Transition metal catalysts, particularly those based on palladium and nickel, have shown promise in facilitating such reactions. This comparison focuses on the yield and reaction conditions of these catalytic methods.
Yield Comparison of Catalytic Systems
While a direct comparative study of multiple catalysts for the specific synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate is not extensively documented in publicly available literature, we can infer performance from related α-alkylation reactions of ketones. The following table summarizes typical yields achieved with different classes of catalysts in analogous transformations.
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) |
| Palladium-based | Aryl Halides & Acetone | Cs₂CO₃ | Acetone | 80-100 | 70-95 |
| Nickel-based | Alkyl Halides & Ketones | NaHMDS | Dioxane | 25-60 | 65-90 |
| Rhodium-based | Alkenes/Alkynes & Syngas | - | Toluene | 80-120 | Varies |
Note: The yields presented are for analogous α-alkylation reactions and may vary for the specific synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate.
Palladium catalysts are well-established for the α-arylation of ketones and can be adapted for alkylation. Nickel catalysts have emerged as a powerful alternative, particularly for the coupling of alkyl halides with ketone enolates. Rhodium catalysts are primarily used in hydroformylation reactions, which could represent an alternative, albeit less direct, route to the target molecule.
Experimental Protocols
Below are representative experimental protocols for the synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate or structurally similar compounds using different catalytic approaches.
Method 1: Palladium-Catalyzed α-Alkylation (Hypothetical Procedure)
This protocol is based on established palladium-catalyzed α-alkylation methodologies.
Reaction: tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate + Acetone → tert-Butyl 4-acetonylpiperidine-1-carboxylate
Procedure:
-
To a dried flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.5 equivalents).
-
Add anhydrous toluene, followed by tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1 equivalent).
-
Add a large excess of dry acetone.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Method 2: Nickel-Catalyzed α-Alkylation
This protocol is adapted from known nickel-catalyzed cross-coupling reactions.
Reaction: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate + Acetone enolate → tert-Butyl 4-acetonylpiperidine-1-carboxylate
Procedure:
-
In a glovebox, charge a vial with NiCl₂(dme) (5 mol%) and a bipyridine-based ligand (10 mol%).
-
Add anhydrous THF, followed by tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 equivalent).
-
In a separate flask, prepare the zinc enolate of acetone by treating acetone with a strong base (e.g., LDA) followed by the addition of ZnCl₂.
-
Slowly add the pre-formed zinc enolate solution to the nickel catalyst mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate via a catalyzed α-alkylation reaction.
Caption: General workflow for catalytic α-alkylation.
Conclusion
The choice of catalyst for the synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate depends on several factors, including the nature of the starting materials, desired reaction conditions, and cost. Palladium-based catalysts offer high yields for a range of substrates, particularly in cross-coupling reactions. Nickel catalysts provide a cost-effective and highly reactive alternative, especially for reactions involving alkyl halides. While less direct, rhodium-catalyzed processes could offer an alternative synthetic design. The provided protocols and workflow offer a foundation for researchers to develop and optimize the synthesis of this important medicinal chemistry intermediate. Further investigation and screening of specific ligands and reaction parameters are recommended to achieve optimal yields and purity.
Benchmarking the Stability of 1-Boc-4-(2-oxopropyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the stability of intermediates is a critical factor that can significantly impact yield, purity, and the overall efficiency of a synthetic route. The piperidine moiety is a prevalent scaffold in many drug candidates, and its protection is often a necessary step. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen due to its reliability. This guide provides a comparative analysis of the stability of 1-Boc-4-(2-oxopropyl)piperidine, a versatile building block, against other N-protected piperidine derivatives. The information presented herein is supported by established principles of protecting group chemistry and illustrative experimental data from forced degradation studies.
Comparative Stability of N-Protected Piperidine Derivatives
The choice of an N-protecting group for the piperidine ring is dictated by its stability under various reaction conditions and the ease of its selective removal. The Boc group is known for its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions.[1][2] This characteristic orthogonality is a cornerstone of its utility in multi-step synthesis.
To illustrate the comparative stability, a forced degradation study was simulated under various stress conditions. The table below summarizes the hypothetical percentage degradation of 1-substituted-4-(2-oxopropyl)piperidine derivatives with different protecting groups over a 24-hour period.
Table 1: Comparative Stability Data of N-Protected 4-(2-oxopropyl)piperidine Derivatives under Forced Degradation Conditions
| Protecting Group | Acidic Conditions (0.1 M HCl, 60°C) | Basic Conditions (0.1 M NaOH, 60°C) | Oxidative Conditions (3% H₂O₂, RT) | Thermal Conditions (80°C, Dry Heat) | Photolytic Conditions (1.2 million lux hours) |
| Boc | 85% | < 5% | < 5% | < 2% | < 1% |
| Cbz | < 5% | < 10% | < 5% | < 2% | < 1% |
| Fmoc | < 5% | 95% | < 5% | < 2% | < 1% |
| Unprotected | < 2% | < 2% | 15% (side reactions) | < 5% | < 2% |
Note: The data presented in this table is illustrative and based on the known chemical properties of the respective protecting groups. Actual degradation rates can vary depending on the specific reaction conditions and the full molecular structure.
Experimental Protocols
To ensure the reliability and reproducibility of stability studies, detailed experimental protocols are essential. The following are representative protocols for conducting forced degradation studies on piperidine derivatives.[3][4][5]
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., 1-Boc-4-(2-oxopropyl)piperidine) is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The solution is then heated to 60°C for 24 hours. Samples are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24 hours), neutralized with an equivalent amount of 0.1 M NaOH, and diluted with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added, and the solution is heated to 60°C for 24 hours. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ is added. The solution is stored at room temperature, protected from light, for 24 hours. Samples are withdrawn and diluted for HPLC analysis.
-
Thermal Degradation: A known amount of the solid compound is placed in a petri dish and exposed to dry heat at 80°C in an oven for 48 hours. Samples are withdrawn at various time points, dissolved in a suitable solvent, and diluted for HPLC analysis.
-
Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark under the same conditions. Both samples are then analyzed by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the parent compound and its degradation products.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing Pathways and Workflows
Degradation Pathway of 1-Boc-4-(2-oxopropyl)piperidine
The primary degradation pathway for 1-Boc-4-(2-oxopropyl)piperidine under acidic conditions is the cleavage of the Boc protecting group.
Caption: Acid-catalyzed deprotection of 1-Boc-4-(2-oxopropyl)piperidine.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability testing of a pharmaceutical intermediate.
Caption: Workflow for forced degradation stability testing.
Conclusion
The stability of 1-Boc-4-(2-oxopropyl)piperidine is primarily influenced by the acid-labile nature of the Boc protecting group. This characteristic makes it an excellent choice for synthetic routes that involve basic or nucleophilic conditions, while allowing for straightforward deprotection with acid. In contrast, alternative protecting groups such as Cbz and Fmoc offer orthogonality, being sensitive to hydrogenolysis and basic conditions, respectively. The selection of an appropriate protecting group is therefore a critical strategic decision in the design of efficient and robust synthetic pathways in drug development. The provided protocols and workflows serve as a foundational guide for researchers to perform their own stability assessments and make informed decisions.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and validated analytical method is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance of common analytical techniques, supported by experimental data extrapolated from structurally similar piperidine derivatives, to assist in the selection of the most suitable methodology for a given application.
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for the analysis of the bulk compound and pharmaceutical formulations.[2] In contrast, GC-MS offers superior selectivity and sensitivity, making it a powerful tool for identifying and quantifying the analyte, especially at trace levels or in complex matrices.[1]
Table 1: Summary of Quantitative Performance Data for a Representative Piperidine Derivative
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 5 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.07 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Note: The data presented in this table is representative of typical performance for piperidine derivatives and should be considered as a general guideline. A full method validation is required for the specific analysis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted and optimized for the specific requirements of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation : A standard HPLC system equipped with a UV detector.[2]
-
Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : A stock solution is prepared by accurately weighing and dissolving the compound in the mobile phase to a known concentration. Working standards are prepared by serial dilution of the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation : A standard GC-MS system.
-
Column : A capillary column suitable for the analysis of moderately polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 100 °C, ramped to 280 °C.
-
Mass Spectrometry : Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation : Samples are dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and may require derivatization to improve volatility and thermal stability.
Visualizing Analytical Workflows
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
Caption: Logical relationship between HPLC and GC-MS for the analysis of the target compound.
References
A Comparative Analysis of Piperidone Precursor Reactivity in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route for Piperidone Scaffolds
The piperidone core is a pivotal structural motif in a multitude of biologically active compounds and serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. The selection of an appropriate precursor and synthetic methodology is paramount, directly influencing reaction efficiency, yield, stereochemical control, and the accessibility of diverse derivatives. This guide provides an objective comparison of the reactivity and performance of common piperidone precursors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance of Piperidone Synthesis Methods
The synthesis of the piperidone ring can be achieved through various strategic approaches, each with its inherent advantages and limitations. This comparison focuses on four prominent methods: Dieckmann Condensation, Double Aza-Michael Addition, Double Reductive Amination, and Catalytic Hydrogenation of Pyridones.
| Synthesis Method | Precursors | General Reactivity & Remarks | Typical Yield Range |
| Dieckmann Condensation | Diesters (e.g., dialkyl adipates) and primary amines | A classic and reliable method for constructing the 4-piperidone ring. The intramolecular cyclization of the intermediate aminodiester is base-catalyzed. Reactivity is sensitive to steric hindrance and the choice of base and solvent. | 60-80% |
| Double Aza-Michael Addition | Divinyl ketones and primary amines | A highly efficient and atom-economical method for the synthesis of 4-piperidones. The reaction proceeds through a tandem conjugate addition. It is particularly useful for accessing substituted and chiral piperidones. | 70-95% |
| Double Reductive Amination | Dicarbonyl compounds (e.g., glutaraldehyde) and primary amines | A straightforward one-pot method to access the piperidine skeleton, which can be adapted for piperidone synthesis. The reaction involves the sequential formation and reduction of imines. | 60-80% |
| Catalytic Hydrogenation | Pyridones | A common method for the synthesis of saturated heterocycles from their aromatic counterparts. The reactivity is highly dependent on the choice of catalyst, solvent, and reaction conditions (pressure, temperature). | 70-95% |
Experimental Protocols
Dieckmann Condensation: Synthesis of 1-Benzyl-4-piperidone
The Dieckmann condensation provides a robust route to 4-piperidones from acyclic diesters. The following protocol is adapted from the synthesis of a 1-benzyl-4-piperidone precursor.
Reaction Scheme:
Procedure:
-
Michael Addition: To a solution of benzylamine (1 eq) in methanol, slowly add methyl acrylate (2.2 eq) at room temperature. Stir the mixture for 12-16 hours. After completion, the methanol is removed under reduced pressure to yield the crude aminodiester intermediate.[1]
-
Dieckmann Condensation: The crude aminodiester is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium methoxide or sodium hydride (2 eq), is added portion-wise. The reaction mixture is heated to reflux for 2-3 hours to effect cyclization.[1]
-
Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with a strong acid (e.g., concentrated HCl) and heated to reflux to facilitate hydrolysis of the ester and subsequent decarboxylation to afford the 1-benzyl-4-piperidone.
Yield: This multi-step, one-pot procedure can provide yields in the range of 70-80%.
Double Aza-Michael Addition: Synthesis of 1-Benzyl-2-phenyl-4-piperidone
This method offers a highly efficient route to substituted 4-piperidones from divinyl ketones.
Reaction Scheme:
Procedure:
-
To a mixture of benzylamine (1.1 eq) in acetonitrile and aqueous sodium bicarbonate, slowly add a solution of phenyl divinyl ketone (1 eq) in acetonitrile at 16 °C over 40 minutes.[2]
-
After the addition is complete, the reaction mixture is heated to reflux at 95 °C for 1.5 hours.[2]
-
The reaction is then cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.
-
Purification by column chromatography yields the desired 2-phenyl-substituted piperidone.
Yield: This method is reported to provide high yields, often in the range of 79-84% for aromatic divinyl ketones.[2]
Double Reductive Amination: Synthesis of a Piperidine Derivative
While often used for the synthesis of piperidines, the double reductive amination of a 1,5-dicarbonyl compound is a foundational method for forming the piperidine ring.
Procedure:
-
A solution of glutaraldehyde (1 eq) and a primary amine (e.g., benzylamine, 1 eq) in a suitable solvent such as methanol is prepared.
-
A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is added portion-wise to the mixture at room temperature.[3]
-
The reaction is stirred for 12-24 hours. The progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated through an appropriate work-up procedure.
Yield: Yields for double reductive amination reactions to form piperidines are generally good, often in the range of 70-80%.[3]
Catalytic Hydrogenation: Synthesis of 2-Piperidone from 2-Pyridone
The catalytic hydrogenation of pyridones is a direct method to obtain the corresponding saturated piperidone.
Procedure:
-
In a high-pressure reactor, 2-pyridone (1 eq) is dissolved in a suitable solvent, such as acetic acid or an alcohol.[4]
-
A hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂) (5 mol%), is added to the solution.[4]
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (e.g., 50-70 bar).[4]
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating for 6-10 hours.[4]
-
After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.
Yield: This method can provide high yields of the corresponding piperidone, often exceeding 90%, depending on the substrate and reaction conditions.
Visualizing Reaction Pathways and Biological Interactions
The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a key signaling pathway where piperidone derivatives have shown significant therapeutic potential.
Caption: A generalized experimental workflow for piperidone synthesis.
Caption: Inhibition of the p53-MDM2 signaling pathway by piperidone-based compounds.[5][6][7][8][9][10][11][12][13][14]
In the context of cancer therapy, the tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2.[10][11] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[5][11] Piperidone-based inhibitors have been developed to disrupt the MDM2-p53 interaction by binding to the hydrophobic pocket on MDM2 that p53 normally occupies.[12][14] This inhibition stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells.[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Group-based QSAR and molecular dynamics mechanistic analysis revealing the mode of action of novel piperidinone derived protein-protein inhibitors of p53-MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 9. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate (CAS No. 206989-54-0), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Precautions
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Precautionary Statements (Disposal):
| Statement Code | Description |
| P501 | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2][3] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4] The following steps outline the correct procedure for its collection and disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This compound is a solid organic chemical.
-
Segregate: Do not mix this waste with incompatible materials. It should be collected in a designated container for solid organic chemical waste. Avoid mixing with acids, bases, or strong oxidizing agents.
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a clearly labeled, clean, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate"
-
The primary hazards: "Irritant"
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet or fume hood. Ensure secondary containment (such as a tray) is used to capture any potential leaks.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide information about the waste, including its composition and quantity.
Step 4: Empty Container Disposal
-
Decontamination: An empty container that held tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate must be properly decontaminated before being disposed of as non-hazardous waste. Triple rinse the container with a suitable solvent (such as acetone or ethanol).
-
Disposal of Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once triple-rinsed, deface or remove the original label from the container. The clean, empty container can then typically be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Disposal workflow for tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
References
Comprehensive Safety and Handling Guide for tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
-
Molecular Formula: C13H23NO3
-
CAS Number: 138007-24-6
Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) [1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][2]
Signal Word: Warning or Danger[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose | Source Recommendation |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for larger quantities. | To protect eyes from splashes and irritation.[3][4][5][6][7] | Recommended for handling piperidine derivatives. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Gloves should be inspected for integrity before use. | To prevent skin contact and irritation.[3][4][6][8] | Standard for handling skin-irritating chemicals. |
| Body Protection | Laboratory coat. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or a complete suit protecting against chemicals may be necessary.[3][5][6] | To protect skin and personal clothing from contamination. | General good laboratory practice. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or a chemical fume hood.[3] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][6] | To prevent respiratory tract irritation from inhalation of vapors or aerosols. | Recommended when handling volatile compounds or generating dust/aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate in a well-ventilated area. For procedures that may generate vapors or aerosols, use a certified chemical fume hood.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors or dust.[3][6][9]
-
Grounding: For flammable liquids, use spark-proof tools and ensure that containers and receiving equipment are properly grounded to prevent static discharge.[3][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed and washed before reuse.[10]
Storage:
-
Container: Store in a tightly closed, original container in a cool, dry place.[3][6]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[11]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3][4][6]
Disposal Plan
All waste materials containing tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.
-
Spill Residues: Any absorbent material used to clean up spills of this chemical should also be collected in a sealed container and disposed of as hazardous waste.[5][9]
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the chemical waste. Do not dispose of this chemical down the drain.[5][6]
Diagrams
The following diagrams illustrate the standard operating procedure for handling this chemical and the emergency response for a spill.
Caption: Workflow for the safe handling of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Caption: Emergency response plan for a chemical spill.
References
- 1. Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 12017169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. aaronchem.com [aaronchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
